PAR-2 (1-6) (human)
Description
The exact mass of the compound Ser-Leu-Ile-Gly-Lys-Val is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality PAR-2 (1-6) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PAR-2 (1-6) (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N7O8/c1-7-17(6)23(35-26(40)20(12-15(2)3)33-24(38)18(30)14-36)27(41)31-13-21(37)32-19(10-8-9-11-29)25(39)34-22(16(4)5)28(42)43/h15-20,22-23,36H,7-14,29-30H2,1-6H3,(H,31,41)(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,42,43)/t17-,18-,19-,20-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQVODZUQIATFS-WAUHAFJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to PAR-2 (1-6) (human) and its Role in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteinase-Activated Receptor 2 (PAR-2), a G-protein coupled receptor (GPCR), is increasingly recognized as a critical modulator of neuroinflammatory processes in the central nervous system (CNS).[1][2] Its activation, either by endogenous proteases like trypsin and mast cell tryptase or by synthetic agonist peptides, triggers complex signaling cascades within glial cells and neurons, influencing the progression of various neurological disorders.[3][4] The human PAR-2 activating peptide (AP) corresponding to the first six amino acids of the tethered ligand is Ser-Leu-Ile-Gly-Lys-Val (SLIGKV), often referred to as PAR-2 (1-6).[5][6] This guide provides a comprehensive technical overview of the mechanisms of PAR-2 activation by this peptide, the resultant signaling pathways, its cell-specific roles in neuroinflammation, and its implications for diseases such as multiple sclerosis, Parkinson's disease, and ischemic brain injury. We present key quantitative data, detailed experimental protocols, and visual diagrams of core pathways to serve as a resource for research and therapeutic development.
Introduction to PAR-2 and Neuroinflammation
Neuroinflammation is a defensive response of the CNS to injury, infection, or neurodegenerative processes, primarily mediated by glial cells like microglia and astrocytes.[7][8] While acute neuroinflammation is protective, chronic activation contributes to neuronal damage and disease progression.[7]
Proteinase-Activated Receptors (PARs) are a unique family of GPCRs activated by proteolytic cleavage of their N-terminus.[2][9] This cleavage unmasks a "tethered ligand" that binds to the receptor's second extracellular loop, initiating intracellular signaling.[10][11] PAR-2 is a key member of this family, widely expressed on CNS cells including neurons, astrocytes, microglia, and oligodendrocytes.[2][12] Its expression is often upregulated in inflammatory conditions of the CNS.[1][13]
The peptide PAR-2 (1-6) (human), with the sequence SLIGKV, mimics the endogenous tethered ligand, serving as a selective agonist for studying PAR-2 function.[5][6] Understanding its interaction with the receptor and the subsequent neuroinflammatory consequences is crucial for developing targeted therapies for CNS disorders.
Mechanism of PAR-2 Activation
PAR-2 activation is a two-step process:
-
Proteolytic Cleavage: Endogenous serine proteases such as trypsin, mast cell tryptase, or coagulation factors cleave the receptor's extracellular N-terminal domain at a specific site.[4][11]
-
Tethered Ligand Binding: This cleavage reveals a new N-terminus, SLIGKV-- in humans, which acts as an intramolecular ligand, binding to the receptor to trigger a conformational change and subsequent signaling.[6][11]
Synthetic peptides like PAR-2 (1-6) (SLIGKV) or the murine equivalent SLIGRL bypass the need for proteolytic cleavage and directly activate the receptor, making them invaluable tools for experimental research.[6][12]
Signaling Pathways in PAR-2 Mediated Neuroinflammation
Activation of PAR-2 initiates multiple downstream signaling cascades that are central to its pro-inflammatory effects in the CNS. The primary pathway involves G-protein coupling, leading to the activation of Mitogen-Activated Protein Kinases (MAPK) and the transcription factor Nuclear Factor-kappa B (NF-κB).[1][3]
Cellular Roles of PAR-2 in the CNS
The functional outcome of PAR-2 activation is highly dependent on the cell type.[12][14]
-
Microglia and Macrophages: As the resident immune cells of the CNS, microglia and infiltrating macrophages are key players. PAR-2 activation on these cells leads to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as chemokines.[12] This response can be directly toxic to oligodendrocytes and neurons, contributing to demyelination and neurodegeneration.[12]
-
Astrocytes: PAR-2 is also expressed on astrocytes.[12] Its activation can induce the release of inflammatory mediators, including iNOS, contributing to a neuroinflammatory environment.[12] In models of spinal cord injury, a PAR-2-dependent circuit involving IL-6 and STAT3 signaling in astrocytes has been identified, driving reactive astrogliosis.[9]
-
Neurons: The role of neuronal PAR-2 is more complex and context-dependent. Some studies suggest a neuroprotective role in conditions like ischemic brain injury and HIV-associated dementia.[1] Conversely, other research indicates that PAR-2 activation on neurons can contribute to cell death and pain signaling.[3][15]
References
- 1. The emergence of proteinase-activated receptor-2 as a novel target for the treatment of inflammation-related CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Activated Receptor 2: Are Common Functions in Glial and Immune Cells Linked to Inflammation-Related CNS Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PAR-2 attenuates neuroinflammation and improves short-term neurocognitive functions via ERK1/2 signaling following asphyxia-induced cardiac arrest in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders [mdpi.com]
- 8. The Role of Microglia and Astrocytes in the Pathomechanism of Neuroinflammation in Parkinson’s Disease—Focus on Alpha-Synuclein [imrpress.com]
- 9. Genetic Targeting of Protease Activated Receptor 2 Reduces Inflammatory Astrogliosis and Improves Recovery of Function after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARting Neuroinflammation with Protease-Activated Receptor 2 Pepducins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteinase-activated receptor 2 modulates neuroinflammation in experimental autoimmune encephalomyelitis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Altered Expression of Brain Proteinase-Activated Receptor-2, Trypsin-2 and Serpin Proteinase Inhibitors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JCI Insight - The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain [insight.jci.org]
A Technical Guide to the Role of Human PAR-2 (1-6) in Cytokine Release
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a critical role in inflammation and immunity. Unlike typical GPCRs, PAR-2 is activated via proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence, SLIGKV in humans, which acts as a "tethered ligand" to activate the receptor. The synthetic hexapeptide, SLIGKV-NH2, corresponding to this sequence (PAR-2 (1-6)), is a potent tool for studying PAR-2-mediated functions. Activation of PAR-2 initiates a complex network of intracellular signaling pathways, leading to the release of a wide array of cytokines. This response is highly cell-type and context-dependent, resulting in either pro-inflammatory or anti-inflammatory outcomes. Key signaling cascades include the Gαq/11-mediated calcium mobilization, MAPK activation, and NF-κB signaling, as well as G-protein-independent pathways involving β-arrestin. This technical guide provides an in-depth overview of the mechanisms by which human PAR-2 (1-6) activation modulates cytokine release, presents quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
The PAR-2 Activation Mechanism
Protease-Activated Receptor 2 belongs to a unique family of four GPCRs. Its activation is an irreversible process initiated by serine proteases that cleave a specific site within the receptor's N-terminal domain.[1] In humans, this cleavage occurs between arginine (R36) and serine (S37), exposing the new N-terminus with the sequence Ser-Leu-Ile-Gly-Lys-Val (SLIGKV).[2][3] This newly formed "tethered ligand" binds to the receptor's second extracellular loop, inducing a conformational change that triggers intracellular signaling.[1]
Synthetic peptides that mimic this tethered ligand, such as SLIGKV-NH2 (often referred to as PAR-2 activating peptide or PAR-2 AP), can activate the receptor without the need for proteolytic cleavage.[3][4] These peptides are invaluable experimental tools for dissecting the physiological and pathological roles of PAR-2.
Quantitative Data on PAR-2 (1-6) Mediated Cytokine Release
The activation of PAR-2 by its agonist peptide SLIGKV-NH2 or related compounds triggers the release of a diverse profile of cytokines from various human cell types. The specific cytokines released and the magnitude of the response are highly dependent on the cellular context and the presence of other stimuli.
Pro-Inflammatory Cytokine Release
In many cell types, PAR-2 activation is associated with a classic pro-inflammatory response, characterized by the secretion of cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). This has been observed in airway epithelial cells, T-cells, fibroblasts, and eosinophils.[2][5][6][7][8]
Context-Dependent and Anti-Inflammatory Cytokine Release
Conversely, in certain contexts, PAR-2 signaling can dampen inflammatory responses. For instance, in murine macrophages stimulated with lipopolysaccharide (LPS), PAR-2 activation enhances the production of the anti-inflammatory cytokine IL-10 while suppressing the pro-inflammatory cytokines TNF-α, IL-6, and IL-12.[9] This highlights the receptor's complex, modulatory role in immunity.
Data Summary Tables
The following tables summarize quantitative data from key studies on cytokine release following PAR-2 activation in human cells.
Table 1: IL-6 and IL-8 Release from Human Respiratory Epithelial Cells
| Cell Type | PAR-2 Agonist | Concentration (µM) | Cytokine Measured | Result (pg / 2.5 x 10⁵ cells) | Reference |
|---|---|---|---|---|---|
| A549 | SLIGRL-NH₂ | 400 | IL-6 | ~1750 | [8] |
| A549 | SLIGRL-NH₂ | 400 | IL-8 | ~1250 | [8] |
| BEAS-2B | SLIGRL-NH₂ | 400 | IL-6 | ~1250 | [8] |
| BEAS-2B | SLIGRL-NH₂ | 400 | IL-8 | ~1000 | [8] |
| Primary HBEC | SLIGRL-NH₂ | 400 | IL-6 | ~1250 | [8] |
| Primary HBEC | SLIGRL-NH₂ | 400 | IL-8 | ~1000 | [8] |
Data are estimated means from graphical representations in the cited literature.
Table 2: Cytokine Release from Other Human Cell Types
| Cell Type | PAR-2 Agonist | Concentration | Cytokine Measured | Result | Reference |
|---|---|---|---|---|---|
| T-Cells | SLIGKV-NH₂ | 100 µM | IL-6 | Concentration-dependent increase | [7] |
| Bronchial Fibroblasts | Trypsin (PAR-2 activator) | 10 nM | IL-8 | ~400 pg/mL | [6] |
| Bronchial Fibroblasts | Trypsin (PAR-2 activator) | 10 nM | G-CSF | ~250 pg/mL | [6] |
| A549 Cells | SLIGKV-NH₂ | 100 µM (at 16h) | IL-8 | ~450 pg/mL | [10] |
| Kidney Tubular Cells | AC-55541 | 1 µM | TNF | ~2 fold increase | [11] |
| Kidney Tubular Cells | AC-55541 | 1 µM | CSF2 (GM-CSF) | ~3 fold increase | [11] |
Data are representative values from the cited literature.
Core Signaling Pathways
PAR-2 activation initiates multiple signaling cascades that converge to regulate cytokine gene expression and release. These pathways can be broadly categorized as G-protein dependent and G-protein independent.
G-Protein Dependent Signaling
PAR-2 couples to several classes of heterotrimeric G proteins, including Gαq/11, Gα12/13, and Gαi/o, to orchestrate distinct cellular responses.[11][12][13]
-
The Gαq/11-PLC-Ca²⁺ Axis: This is a primary pathway for PAR-2 signaling. Activation of Gαq/11 stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[5][15] This rise in intracellular Ca²⁺ is a critical signal that, often in conjunction with DAG-mediated activation of Protein Kinase C (PKC), leads to the activation of downstream transcription factors and subsequent cytokine production.[5][15][16]
-
The Gα12/13-RhoA Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[17] This pathway is primarily associated with cytoskeletal rearrangement but also contributes to transcriptional regulation.[18]
β-Arrestin Mediated G-Protein Independent Signaling
Upon activation and phosphorylation by GPCR kinases (GRKs), PAR-2 can recruit β-arrestins.[19] Beyond their role in receptor desensitization and internalization, β-arrestins can act as scaffolds for signaling complexes. This can lead to G-protein-independent activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is heavily involved in regulating cytokine expression.[12][17][19]
Convergence on Downstream Effectors
The initial signals from G proteins and β-arrestins converge on key downstream pathways that directly control the transcription of cytokine genes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: PAR-2 activation robustly stimulates the ERK1/2, p38, and JNK MAPK pathways.[20][21] These kinases phosphorylate and activate a variety of transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which in turn bind to the promoter regions of cytokine genes like IL6 and IL8 to drive their expression.[22]
-
Nuclear Factor-κB (NF-κB) Activation: The NF-κB pathway is a master regulator of inflammation. PAR-2 signaling, particularly through the Gαq/11-PLC-Ca²⁺-PKC route, activates the IκB kinase (IKK) complex.[15] IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing the NF-κB transcription factor (typically the p50/p65 dimer) to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-8.[17][18][23]
Signaling Pathway Diagrams
Key Experimental Protocols
The following section outlines standardized methodologies for investigating PAR-2-mediated cytokine release.
Cell Culture and Stimulation with PAR-2 (1-6) Agonist
-
Cell Seeding: Plate human cells (e.g., A549 lung epithelial cells, primary human bronchial epithelial cells) in appropriate culture plates (e.g., 24-well plates for ELISA) and grow to 80-90% confluency in complete medium.
-
Serum Starvation: Prior to stimulation, wash the cells with phosphate-buffered saline (PBS) and replace the medium with a serum-free or low-serum basal medium for 12-24 hours. This minimizes background signaling.
-
Stimulation: Prepare a stock solution of PAR-2 activating peptide (e.g., SLIGKV-NH2) in sterile water or an appropriate buffer. Dilute the peptide to the desired final concentrations (e.g., 1-400 µM) in the basal medium.
-
Incubation: Remove the starvation medium from the cells and add the medium containing the PAR-2 agonist. Include a vehicle control (medium with no peptide) and a negative control (a scrambled peptide like LRGILS-NH2). Incubate for a specified time course (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatants, centrifuge to remove any detached cells, and store at -80°C until analysis.
Quantification of Cytokine Release by ELISA
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add the collected cell culture supernatants and a serial dilution of a recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase) and incubate for 20-30 minutes in the dark.
-
Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). A color change will occur.
-
Reaction Stop and Reading: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating their absorbance values against the standard curve.
Experimental Workflow Diagram
Implications for Research and Drug Development
The central role of PAR-2 in linking proteolytic activity to inflammatory and immune responses makes it an attractive therapeutic target for a range of diseases, including inflammatory skin disorders, inflammatory bowel disease, and asthma.[2][12][17] However, the development of PAR-2-targeting drugs is complicated by its dual pro- and anti-inflammatory roles.[9]
The context-dependent nature of PAR-2 signaling suggests that therapeutic strategies must be highly specific. A simple antagonist might block beneficial, tissue-protective functions, while a potent agonist could exacerbate inflammation. Future drug development may focus on "biased agonists" or "allosteric modulators" that selectively engage specific downstream pathways (e.g., promoting β-arrestin signaling over Gαq signaling) to achieve a desired therapeutic outcome without triggering unwanted effects. A thorough understanding of the distinct signaling cascades activated by PAR-2 in different tissues and disease states is therefore critical for the successful clinical translation of PAR-2 modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Proteinase-activated receptor2 agonists upregulate granulocyte colony-stimulating factor, IL-8, and VCAM-1 expression in human bronchial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of IL-6 release from human T cells by PAR-1 and PAR-2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteinase-activated Receptor 2 Activation Promotes an Anti-inflammatory and Alternatively Activated Phenotype in LPS-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The role of intracellular Ca2+ in the regulation of proteinase-activated receptor-2 mediated nuclear factor kappa B signalling in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Store-Operated Ca2+ Release-Activated Ca2+ Channels Regulate PAR2-Activated Ca2+ Signaling and Cytokine Production in Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 19. physoc.org [physoc.org]
- 20. researchgate.net [researchgate.net]
- 21. assaygenie.com [assaygenie.com]
- 22. researchgate.net [researchgate.net]
- 23. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PAR-2 (1-6) (human) Tethered Ligand Mimetic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PAR-2 (1-6) (human) tethered ligand mimetic, a critical tool in the study of Protease-Activated Receptor 2 (PAR-2). This document outlines its mechanism of action, key signaling pathways, quantitative data on its activity, and detailed protocols for essential experimental assays.
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) uniquely activated by proteolytic cleavage of its extracellular N-terminus. This cleavage unmasks a "tethered ligand" that binds to the receptor, initiating a cascade of intracellular signaling events. The human PAR-2 (1-6) tethered ligand mimetic, with the amino acid sequence SLIGKV-NH₂, and its commonly used rodent counterpart, SLIGRL-NH₂, are synthetic peptides that mimic this endogenous activation process without the need for proteolytic cleavage. These peptides are invaluable for elucidating the physiological and pathological roles of PAR-2 in inflammation, pain, and tissue repair.[1][2][3][4]
Quantitative Data: Potency and Binding Affinity of PAR-2 Agonist Peptides
The following tables summarize the quantitative data for various PAR-2 activating peptides, providing a comparative view of their potency and binding affinities.
Table 1: Potency of PAR-2 Activating Peptides in Functional Assays
| Peptide Agonist | Assay Type | Cell Line | EC50 | Reference |
| SLIGKV-NH₂ (human) | Calcium Mobilization | 1321N1-hPAR2 | 4.6 µM | [5] |
| SLIGRL-NH₂ (rodent) | Calcium Mobilization | N/A | ~5 µM | [6] |
| SLIGRL-NH₂ (rodent) | Calcium Mobilization | 16HBE14o- | >40 µM | [7] |
| 2-furoyl-LIGRLO-NH₂ | Calcium Mobilization | 16HBE14o- | 0.84 µM | [7] |
| 2-furoyl-LIGRLO-NH₂ | β-arrestin Recruitment | HEK-293T | 210 nM | [8] |
| Isox-Cha-Chg-ARK-NH₂ | β-arrestin Recruitment | HEK-293T | 10 nM | [8] |
| AC-264613 (non-peptide) | Calcium Mobilization | CHO-hPAR2 | 15-100 nM | [9] |
Table 2: Binding Affinity of PAR-2 Agonist Peptides
| Peptide Agonist | Radioligand | Cell Line/Membrane | Ki/Kd | Reference |
| 2-furoyl-LIGRL-NH₂ | [³H]2-furoyl-LIGRL-NH₂ | NCTC2544-PAR2 | Kd: 122 nM | [10] |
| SLIGRL-NH₂ | [³H]2-furoyl-LIGRL-NH₂ | NCTC2544-PAR2 | Ki: >10 µM | [10] |
| SLIGKV-NH₂ | [³H]2-furoyl-LIGRL-NH₂ | NCTC2544-PAR2 | Ki: >100 µM | [10] |
| Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH₂ | N/A | N/A | Kd: 38 nM | [8] |
PAR-2 Signaling Pathways
Activation of PAR-2 by its tethered ligand mimetic initiates a complex network of intracellular signaling pathways, primarily through the coupling to various G proteins and the recruitment of β-arrestins. These pathways ultimately regulate a wide range of cellular responses.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of PAR-2 activation.
Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium mobilization following PAR-2 activation.
Materials:
-
Cells expressing PAR-2 (e.g., HEK293, CHO, or specific cell line of interest)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
PAR-2 agonist (e.g., SLIGKV-NH₂)
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
Agonist Addition: Add the PAR-2 agonist at the desired concentration to the wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time (e.g., for 5-10 minutes). An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The change in fluorescence is typically expressed as a ratio (for ratiometric dyes like Fura-2) or as a fold change over baseline (for single-wavelength dyes like Fluo-4).
ERK1/2 Phosphorylation Assay
This protocol describes the detection of ERK1/2 phosphorylation, a downstream event of PAR-2 activation, using Western blotting.
Materials:
-
Cells expressing PAR-2
-
Serum-free culture medium
-
PAR-2 agonist (e.g., SLIGKV-NH₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture cells to 80-90% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.
-
Agonist Stimulation: Treat the cells with the PAR-2 agonist at various concentrations and for different time points (a time course of 2-60 minutes is common).
-
Cell Lysis:
-
Place the culture plate on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated ERK is expressed as a ratio to total ERK.
Receptor Internalization Assay
This protocol details a method to quantify the internalization of PAR-2 from the cell surface upon agonist stimulation using an ELISA-based approach.[11]
Materials:
-
Cells stably expressing FLAG-tagged PAR-2
-
Fibronectin-coated 24-well plates
-
Anti-FLAG M1 antibody
-
PAR-2 agonist (e.g., SLIGKV-NH₂)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Plating: Seed cells expressing FLAG-tagged PAR-2 onto fibronectin-coated 24-well plates and grow for 48 hours.
-
Antibody Labeling:
-
Cool the plate on ice and wash the cells with ice-cold PBS.
-
Incubate the cells with anti-FLAG M1 antibody for 1 hour at 4°C to label the surface receptors.
-
-
Agonist Treatment: Wash off the unbound antibody and incubate the cells with the PAR-2 agonist at 37°C for various time points to induce internalization. A control group without agonist should be included.
-
Fixation: Place the plate on ice, wash with cold PBS, and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
ELISA:
-
Wash the fixed cells and block with blocking buffer for 30 minutes.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash the cells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: The decrease in absorbance in agonist-treated wells compared to control wells reflects the extent of receptor internalization. The results are often expressed as the percentage of receptors remaining on the cell surface.
This guide provides a foundational understanding and practical protocols for researchers investigating the multifaceted roles of PAR-2. The use of tethered ligand mimetics continues to be a cornerstone of this research, enabling the precise dissection of PAR-2 signaling in health and disease.
References
- 1. Protease-activated receptor-2 (PAR-2): structure-function study of receptor activation by diverse peptides related to tethered-ligand epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. High Affinity Fluorescent Probe for Proteinase-Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of Protease-activated Receptor-2 Differentially Regulates Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PAR-2 (1-6) (human) in Pain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the human Protease-Activated Receptor 2 (PAR-2) activating peptide, PAR-2 (1-6), a critical tool for investigating the role of PAR-2 in pain and inflammation.
Core Concepts: Understanding PAR-2 and its Activation
Protease-Activated Receptors (PARs) are a unique subclass of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus.[1] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor to initiate intracellular signaling.[1]
Protease-Activated Receptor 2 (PAR-2) is implicated in a wide range of physiological and pathophysiological processes, including inflammation, neurogenic inflammation, and pain.[2][3][4] It can be activated by various endogenous proteases, such as trypsin and mast cell tryptase.[3]
The term PAR-2 (1-6) (human) refers to the hexapeptide with the amino acid sequence Ser-Leu-Ile-Gly-Lys-Val (SLIGKV) . This sequence corresponds to the tethered ligand of human PAR-2.[5] Synthetic versions of this peptide, often amidated at the C-terminus (SLIGKV-NH2), are widely used as selective agonists to study PAR-2 function in vitro and in vivo, bypassing the need for enzymatic cleavage.[6]
Quantitative Data on PAR-2 Agonist Activity
The potency of SLIGKV and its analogs varies depending on the assay system and the specific peptide sequence. The following tables summarize key quantitative data from the literature to facilitate experimental design and comparison.
Table 1: In Vitro Potency of PAR-2 Activating Peptides
| Peptide Agonist | Assay | Cell Line / System | Potency (EC50 / IC50) | Reference(s) |
| SLIGKV-NH2 | Mucin Secretion | Human Bronchial Epithelial Cells | ~100 µM | [5] |
| SLIGRL-NH2 | Calcium Mobilization ([Ca2+]i) | 16HBE14o- cells | >40 µM | [7] |
| 2-furoyl-LIGRLO-NH2 | Calcium Mobilization ([Ca2+]i) | 16HBE14o- cells | 0.84 µM | [7][8] |
| 2-furoyl-LIGRLO-NH2 | Real-Time Cell Analysis (RTCA) | 16HBE14o- cells | 138 nM | [7][8] |
| 2-at-LIGRL-NH2 | Calcium Mobilization ([Ca2+]i) | 16HBE14o- cells | 1.77 µM | [7] |
| 2-at-LIGRL-NH2 | Real-Time Cell Analysis (RTCA) | 16HBE14o- cells | 142 nM | [7] |
| Isox-Cha-Chg-ARK-NH2 | Calcium Mobilization ([Ca2+]i) | Not Specified | 10 nM | [9] |
Table 2: In Vivo Efficacy of PAR-2 Agonists in Pain and Inflammation Models
| Agonist | Animal Model | Endpoint | Effective Dose / Administration | Outcome | Reference(s) |
| SLIGRL-NH2 | Rat Paw Edema | Paw Volume | 50 µg / Intraplantar | Significant edema 1-6h post-injection | [10] |
| 2-furoyl-LIGRLO-NH2 | Mouse Thermal Hyperalgesia | Paw Withdrawal Latency | 3-30 µg (EC50 = 7.4 µg) / Intraplantar | Dose-dependent decrease in withdrawal latency | [6] |
| 2-at-LIGRL-NH2 | Mouse Thermal Hyperalgesia | Paw Withdrawal Latency | 3-30 µg (EC50 = 4.7 µg) / Intraplantar | Dose-dependent decrease in withdrawal latency | [6] |
| 2-at (30 pmol) | Mouse Mechanical Allodynia | Paw Withdrawal Threshold | 30 pmol / Intraplantar | Significant decrease in withdrawal threshold | [1] |
| 2-furoyl-LIGRLO-NH2 | Mouse Paw Edema & Hyperalgesia | Paw Thickness & Withdrawal | 500 ng / Intraplantar | Increased paw thickness and mechanical hyperalgesia | [11] |
PAR-2 Signaling Pathways in Nociception
Activation of PAR-2 on sensory neurons triggers multiple downstream signaling cascades that contribute to the generation and sensitization of pain.
Gq/11-PLC-Calcium Mobilization Pathway
The canonical signaling pathway for PAR-2 involves its coupling to the Gαq/11 subunit of heterotrimeric G-proteins.[12] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[12] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). This cascade is a key driver of neuronal excitability and neurogenic inflammation.
MAPK/ERK Pathway Activation
PAR-2 activation also leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) family member, Extracellular signal-Regulated Kinase (ERK).[12][13] This pathway is critical for longer-term changes in neuronal function, including transcriptional regulation and the transition to chronic pain states.[12] The activation of ERK can be downstream of both G-protein-dependent (e.g., via PKC) and β-arrestin-mediated signaling. In dorsal root ganglion (DRG) neurons, PAR-2-mediated ERK activation is a key mechanism for pain plasticity.[1]
References
- 1. The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonists of proteinase-activated receptor 2 induce inflammation by a neurogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Potent Agonists of the Protease Activated Receptor 2 (PAR2) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. High Affinity Fluorescent Probe for Proteinase-Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of variables defining hindpaw withdrawal latency evoked by radiant thermal stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of the proinflammatory and pronociceptive actions of canonical and biased agonists of protease‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on PAR-2 (1-6) (human) and Mast Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor, is a key player in the inflammatory cascade. Its activation on mast cells, pivotal effector cells of the immune system, triggers degranulation and the release of a plethora of inflammatory mediators. This guide provides a comprehensive technical overview of the activation of human mast cells by the specific PAR-2 activating peptide (PAR-2-AP), SLIGKV-NH2, which corresponds to the tethered ligand sequence of human PAR-2. We will delve into the quantitative data of this activation, detailed experimental protocols, and the intricate signaling pathways involved.
Quantitative Data: Mast Cell Activation by PAR-2 (1-6)
The activation of human mast cells by the PAR-2 agonist, SLIGKV-NH2, results in a dose-dependent release of pre-formed mediators stored in granules, such as histamine and tryptase. The following tables summarize the quantitative data from studies on human colon mast cells.
| Concentration of SLIGKV-NH2 (µM) | Tryptase Release (Fold Increase over Basal)[1] | Histamine Release (Fold Increase over Basal)[1] |
| 1 | ~1.2 | ~1.1 |
| 10 | ~1.5 | ~1.4 |
| 100 | ~2.0 | ~2.0 |
| 300 | ~2.0 | ~2.0 |
| Activator | Concentration | Tryptase Release (ng/10^6 cells)[1] | Histamine Release (ng/10^6 cells)[1] |
| Basal | - | ~10 | ~8 |
| SLIGKV-NH2 | 100 µM | ~20 | ~16 |
| tc-LIGRLO-NH2 (murine PAR-2 agonist) | 100 µM | ~25 | ~22 |
| Anti-IgE | 10 µg/mL | ~23 | ~25 |
| Calcium Ionophore A23187 | 1 µg/mL | ~24 | ~40 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are step-by-step protocols for key experiments to assess PAR-2-mediated mast cell activation.
Protocol 1: Human Mast Cell Culture and Stimulation
This protocol outlines the general procedure for culturing and stimulating human mast cells with the PAR-2 activating peptide SLIGKV-NH2.
-
Cell Culture: Human mast cells (e.g., LAD2 cell line or cord blood-derived mast cells) are cultured in StemPro-34 SFM medium supplemented with 100 ng/mL recombinant human stem cell factor (rhSCF), penicillin, and streptomycin. Cells are maintained at 37°C in a 5% CO2 humidified incubator.
-
Cell Preparation for Stimulation: Prior to stimulation, mast cells are washed twice with and resuspended in a buffered salt solution (e.g., HEPES-Tyrode's buffer) containing 1.8 mM CaCl2 and 1.3 mM MgSO4.
-
Stimulation with SLIGKV-NH2:
-
Aliquots of the mast cell suspension (typically 4-6 x 10^3 cells per well in a 96-well plate) are prepared.
-
Varying concentrations of SLIGKV-NH2 (e.g., 1, 10, 100, 300 µM) are added to the wells. A negative control (buffer alone) and a positive control (e.g., anti-IgE or calcium ionophore A23187) should be included.
-
The reverse peptide VKGILS-NH2 can be used as a negative control to demonstrate specificity.
-
The plate is incubated at 37°C for a specified time, typically 15-30 minutes for degranulation assays.
-
-
Termination of Reaction: The reaction is stopped by placing the plate on ice and centrifuging at 500 x g for 10 minutes at 4°C.
-
Supernatant Collection: The supernatants are carefully collected for the measurement of released mediators.
Protocol 2: β-Hexosaminidase Release Assay (Degranulation Assay)
This colorimetric assay is a common method to quantify mast cell degranulation.
-
Reagent Preparation:
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) dissolved in citrate buffer (pH 4.5).
-
Stop solution: Glycine buffer (pH 10.7).
-
Lysis buffer: 0.1% Triton X-100 in buffer.
-
-
Assay Procedure:
-
Following stimulation as described in Protocol 1, 50 µL of the collected supernatant is transferred to a new 96-well plate.
-
To determine the total cellular β-hexosaminidase content, the remaining cell pellets are lysed with 50 µL of lysis buffer.
-
100 µL of the PNAG substrate solution is added to each well containing supernatant or cell lysate.
-
The plate is incubated at 37°C for 60-90 minutes.
-
The reaction is terminated by adding 150 µL of the stop solution.
-
-
Data Analysis: The absorbance is measured at 405 nm using a microplate reader. The percentage of β-hexosaminidase release is calculated as follows: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100
Protocol 3: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following mast cell activation.
-
Cell Loading with Calcium Indicator:
-
Human mast cells are washed and resuspended in a buffer containing a fluorescent calcium indicator, such as Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength). Pluronic F-127 is often included to aid in dye loading.
-
Cells are incubated in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
-
Washing: Cells are washed twice with buffer to remove extracellular dye.
-
Measurement of Calcium Flux:
-
The dye-loaded cells are placed in a fluorometer or a fluorescence microscope equipped for live-cell imaging.
-
A baseline fluorescence reading is established.
-
SLIGKV-NH2 is added to the cells, and the change in fluorescence is recorded over time.
-
-
Data Analysis:
-
For Fura-2, the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm is calculated to determine the [Ca2+]i.
-
For Fluo-4, the change in fluorescence intensity at ~516 nm following excitation at ~494 nm is measured.
-
The results are typically presented as a change in fluorescence ratio or intensity over time.
-
Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK signaling pathway.
-
Cell Stimulation and Lysis:
-
Mast cells are stimulated with SLIGKV-NH2 for various time points (e.g., 0, 5, 15, 30 minutes).
-
The reaction is stopped by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: The bands corresponding to p-ERK1/2 are quantified by densitometry. To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.
Signaling Pathways and Visualizations
The activation of PAR-2 by SLIGKV-NH2 on human mast cells initiates a cascade of intracellular signaling events, leading to degranulation and mediator release. The primary pathway involves the coupling of PAR-2 to heterotrimeric G-proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.
Experimental Workflow for Assessing PAR-2 Agonist-Induced Mast Cell Activation
PAR-2 Signaling Pathway in Human Mast Cells
Activation of PAR-2 by SLIGKV-NH2 is thought to primarily couple to Gαq/11 and pertussis toxin-sensitive Gαi proteins. Activation of Gαq/11 leads to the activation of Phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium. This, along with DAG-mediated activation of Protein Kinase C (PKC), contributes to degranulation. The initial calcium release also promotes store-operated calcium entry (SOCE) from the extracellular space, sustaining the calcium signal. Furthermore, PAR-2 activation can lead to the phosphorylation and activation of the ERK1/2 MAP kinase pathway, which is involved in cytokine production.
Conclusion
The activation of PAR-2 on human mast cells by its tethered ligand sequence, mimicked by the synthetic peptide SLIGKV-NH2, is a critical event in the initiation and amplification of inflammatory responses. This guide has provided a detailed overview of the quantitative aspects of this activation, robust experimental protocols for its investigation, and a model of the underlying signaling pathways. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies targeting mast cell-mediated inflammatory diseases. Further research is warranted to fully elucidate the nuances of PAR-2 signaling in different human mast cell populations and its precise role in various pathological conditions.
References
A Technical Guide to the Biological Activity of Human PAR-2 (1-6)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activity of the human Protease-Activated Receptor-2 (PAR-2) activating peptide (1-6), with the amino acid sequence Ser-Leu-Ile-Gly-Lys-Val (SLIGKV). This hexapeptide corresponds to the tethered ligand exposed after proteolytic cleavage of the N-terminus of the human PAR-2 receptor. As a synthetic agonist, SLIGKV and its amidated form (SLIGKV-NH2) are invaluable tools for elucidating the physiological and pathological roles of PAR-2 activation.
Core Molecular and Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | Ser-Leu-Ile-Gly-Lys-Val | [1] |
| Molecular Formula | C28H53N7O8 | [2] |
| Molecular Weight | 614.78 g/mol | [2] |
| Form | Typically a solid powder | [2] |
| Storage | Recommended at -20°C for long-term stability | [2] |
Quantitative Biological Activity
The biological activity of PAR-2 (1-6) has been characterized in a variety of in vitro and in vivo systems. The following tables summarize the key quantitative data available.
In Vitro Receptor Binding and Activation
| Assay | Cell Line | Ligand | Parameter | Value (µM) | Reference |
| Radioligand Binding | NCTC2544-PAR2 | SLIGKV-OH | Kᵢ | 35.6 | [1] |
| Radioligand Binding | HCT-15 | SLIGKV-OH | IC₅₀ | 171 | [1] |
| Calcium Mobilization | NCTC2544-PAR2 | SLIGKV-NH₂ | EC₅₀ | ~10 | [1] |
| Calcium Mobilization | HCT-15 | SLIGKV-OH | EC₅₀ | ~100 | [1] |
| JNK Activation | NCTC2544-PAR2 | SLIGKV-OH | EC₅₀ | 10.12 ± 3.305 | [3] |
| Inhibition of TNFα-stimulated JNK activity | NCTC2544-PAR2 | SLIGKV-OH | IC₅₀ | 6.24 ± 1.319 | [3] |
In Vitro Cellular Responses
| Biological Effect | Cell Type | Ligand | Parameter | Value | Reference |
| IL-8 Release | A549 | SLIGKV-NH₂ | Concentration for significant release | 100 µM (at 8h and 16h) | [4] |
| IL-8 Production | NHEK | SLIGKV-NH₂ | Concentration for significant production | 100 µM | [5] |
| G-CSF & IL-8 mRNA upregulation | Human Primary Bronchial Fibroblasts | SLIGKV-NH₂ | Concentration used | Not specified | [6] |
Signaling Pathways
Activation of PAR-2 by SLIGKV initiates a cascade of intracellular signaling events, primarily through the coupling to Gαq/11, Gα12/13, and Gαi/o proteins.[7][8] This leads to the activation of multiple downstream effector pathways, including the phospholipase C (PLC) pathway, the mitogen-activated protein kinase (MAPK) cascade, and the NF-κB signaling pathway.[9][10][11]
Gq/11-Mediated Calcium Mobilization
Activation of the Gαq/11 subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
MAPK/ERK Pathway Activation
PAR-2 activation can also lead to the stimulation of the MAPK/ERK pathway. This can occur through G-protein dependent or independent (β-arrestin-mediated) mechanisms, ultimately leading to the activation of the Ras-Raf-MEK-ERK cascade, which plays a crucial role in cell proliferation, differentiation, and survival.[9]
NF-κB Pathway Activation
The activation of PAR-2 is also linked to the pro-inflammatory NF-κB signaling pathway. This is a critical pathway for the expression of various inflammatory cytokines and adhesion molecules. The activation can be mediated through the canonical pathway involving the IKK complex and subsequent degradation of IκB.[10][11]
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to SLIGKV-NH2 using a fluorescent calcium indicator.
Workflow Diagram:
Detailed Steps:
-
Cell Culture: Plate cells (e.g., HEK293 or NCTC2544 cells stably expressing PAR-2) in black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in the buffered solution for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells two to three times with the buffered salt solution to remove any extracellular dye.
-
Agonist Preparation and Addition: Prepare serial dilutions of SLIGKV-NH2 in the buffered salt solution.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading. Inject the SLIGKV-NH2 solutions into the wells and immediately begin recording the fluorescence intensity over time. For Fluo-4, excitation is typically at 485 nm and emission at 525 nm. For Fura-2, ratiometric measurements are taken with excitation at 340 nm and 380 nm, and emission at 510 nm.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
MAPK/ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of ERK1/2 phosphorylation, a key event in the MAPK pathway, following stimulation with SLIGKV-NH2.
Workflow Diagram:
Detailed Steps:
-
Cell Culture and Serum Starvation: Culture cells to near confluence in appropriate multi-well plates. To reduce basal ERK phosphorylation, serum-starve the cells for 12-24 hours prior to the experiment.
-
Stimulation: Treat the serum-starved cells with various concentrations of SLIGKV-NH2 for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the fold-change in ERK phosphorylation.
Conclusion
The human PAR-2 activating peptide (1-6), SLIGKV, and its derivatives are essential pharmacological tools for investigating the multifaceted roles of PAR-2 in health and disease. This guide provides a foundational understanding of its biological activity, supported by quantitative data and detailed experimental frameworks. Further research into the nuanced signaling and diverse physiological effects of PAR-2 activation will continue to be a fertile ground for the development of novel therapeutic strategies targeting inflammation, pain, and cancer.
References
- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteinase-activated receptor-2 mediated inhibition of TNFα-stimulated JNK activation — A novel paradigm for Gq/11 linked GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proteinase-activated receptor2 agonists upregulate granulocyte colony-stimulating factor, IL-8, and VCAM-1 expression in human bronchial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protease-activated Receptor-2 (PAR-2)-mediated Nf-κB Activation Suppresses Inflammation-associated Tumor Suppressor MicroRNAs in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protease-activated Receptor-2 (PAR-2)-mediated Nf-κB Activation Suppresses Inflammation-associated Tumor Suppressor MicroRNAs in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Human PAR-2 Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the activation of human Protease-Activated Receptor 2 (PAR-2) in vitro using the synthetic hexapeptide agonist, PAR-2 (1-6), which corresponds to the tethered ligand sequence SLIGKV-NH₂. This document includes detailed protocols for cell culture, and key functional assays to quantify receptor activation, namely calcium flux and ERK1/2 phosphorylation.
Introduction to PAR-2
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammation, pain, and various physiological and pathophysiological processes.[1] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[2][3] This cleavage unmasks a new N-terminal sequence, SLIGKV for human PAR-2, which acts as a tethered ligand, binding to and activating the receptor to initiate intracellular signaling cascades.[2][4] Synthetic peptides corresponding to this tethered ligand, such as SLIGKV-NH₂, can be used to study PAR-2 activation in vitro without the need for proteolytic enzymes.[2][5]
PAR-2 Signaling Pathway
References
- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Model Studies of PAR-2 (1-6) (human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteinase-activated receptor 2 (PAR-2), a G-protein coupled receptor, plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, and tissue repair. The human PAR-2 (1-6) peptide, with the amino acid sequence SLIGRL-NH₂, is a synthetic agonist that mimics the tethered ligand exposed upon proteolytic cleavage of the receptor. This document provides detailed application notes and protocols for conducting in vivo animal model studies to investigate the effects of human PAR-2 (1-6). The provided methodologies and data summaries are intended to guide researchers in designing and executing robust preclinical studies targeting PAR-2.
PAR-2 Signaling Pathways
Activation of PAR-2 by agonists such as SLIGRL-NH₂ initiates a cascade of intracellular signaling events. These pathways are crucial for understanding the cellular mechanisms underlying the observed in vivo effects. PAR-2 can signal through both G-protein-dependent and β-arrestin-dependent pathways, leading to the activation of downstream effectors that regulate inflammation and nociception.
Application Notes and Protocols for PAR-2 (1-6) (human) in Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer. A unique feature of PARs is their activation mechanism, which involves proteolytic cleavage of the extracellular N-terminus, revealing a tethered ligand that binds to and activates the receptor. Synthetic peptides corresponding to this tethered ligand can also act as agonists. The human PAR-2 activating peptide, corresponding to the first six amino acids of the tethered ligand, is Ser-Leu-Ile-Gly-Lys-Val (SLIGKV). Its amidated form, SLIGKV-NH2, is a commonly used tool to study PAR-2 function. These application notes provide detailed protocols for utilizing PAR-2 (1-6) (human) to induce calcium mobilization, a key downstream signaling event of PAR-2 activation.
Data Presentation: Potency of PAR-2 Activating Peptides
The potency of PAR-2 activating peptides in inducing calcium mobilization can vary depending on the cell line and the specific peptide sequence. The rodent ortholog, SLIGRL-NH2, has been observed to be more potent than the human sequence, SLIGKV-NH2, at the human PAR-2 receptor. The following table summarizes the half-maximal effective concentrations (EC50) for these peptides in various human cell lines.
| Peptide | Cell Line | Assay Type | EC50 (µM) | Reference |
| SLIGKV-NH2 | CHO-hPAR2 | Intracellular Ca2+ release | 3 | [1] |
| SLIGKV-NH2 | N/A | PAR2 activation | 10.4 | [2] |
| SLIGRL-NH2 | Human Colonocyte Cell Line | Calcium Mobilization | 3.1 | [3] |
| SLIGRL-NH2 | HT-29 | Intracellular Ca2+ release | ~0.2 | [4] |
| 2-furoyl-LIGRLO-NH2 | 16HBE14o- | Intracellular Ca2+ concentration | 0.84 | [5][6] |
| 2-furoyl-LIGRLO-NH2 | HT-29 | Intracellular Ca2+ release | 0.21 | [4] |
| GB110 (non-peptide agonist) | HT-29 | Intracellular Ca2+ release | 0.24 | [4] |
| Trypsin | HT-29 | Intracellular Ca2+ release | 0.006 | [4] |
Signaling Pathway
Activation of PAR-2 by its agonist peptide, such as SLIGKV-NH2, initiates a signaling cascade that leads to the mobilization of intracellular calcium. This process is primarily mediated by the Gq alpha subunit of the heterotrimeric G protein.
Caption: PAR-2 signaling pathway for calcium mobilization.
Experimental Protocols
Calcium Mobilization Assay Using Fluo-4 AM
This protocol describes a method for measuring intracellular calcium mobilization in response to PAR-2 activation using the fluorescent calcium indicator Fluo-4 AM.[7][8][9]
Materials:
-
Human cell line expressing PAR-2 (e.g., HEK293, HT-29, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
PAR-2 (1-6) (human) peptide (SLIGKV-NH2)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Protocol:
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the assay, seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 - 80,000 cells per well).[8]
-
-
Preparation of Reagents:
-
PAR-2 Agonist Stock Solution: Prepare a concentrated stock solution of SLIGKV-NH2 in a suitable solvent (e.g., sterile water or DMSO). Further dilute to working concentrations in assay buffer.
-
Fluo-4 AM Loading Buffer: Prepare a working solution of Fluo-4 AM in HBSS with HEPES. A typical final concentration is 1-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization. If using, add probenecid to a final concentration of 2.5 mM.[7]
-
-
Cell Loading with Fluo-4 AM:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with HBSS with HEPES.
-
Add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[8]
-
After incubation, wash the cells twice with HBSS with HEPES to remove extracellular dye.
-
Add 100 µL of HBSS with HEPES to each well.
-
-
Calcium Flux Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (excitation ~494 nm, emission ~516 nm).
-
Establish a stable baseline fluorescence reading for approximately 15-30 seconds.
-
Using the instrument's automated injector, add the desired concentration of the PAR-2 agonist (e.g., 20 µL of a 6X solution to a 100 µL well volume).
-
Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 2-5 minutes to capture the transient calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Data can be expressed as the change in fluorescence (ΔF) from baseline or as a ratio of the baseline fluorescence (F/F0).
-
For dose-response experiments, plot the peak fluorescence change against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Potent Agonists of the Protease Activated Receptor 2 (PAR2) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Application Note: Analysis of ERK1/2 Phosphorylation Upon PAR-2 Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation, pain, and cancer.[1][2] Unlike typical GPCRs, PAR-2 is activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin. This cleavage unmasks a new N-terminal sequence, SLIGKV-NH₂ in humans, which acts as a "tethered ligand" to activate the receptor intramolecularly.[3] Synthetic peptides corresponding to this tethered ligand, such as PAR-2 (1-6) (human) SLIGKV-NH₂, or more potent analogs like SLIGRL-NH₂ and 2-furoyl-LIGRLO-NH₂ (2f-LI), can be used to specifically activate PAR-2 and study its downstream signaling pathways without the need for proteases.[4][5]
One of the key signaling cascades initiated by PAR-2 activation is the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][4] Measuring the phosphorylation of ERK1/2 at Thr202 and Tyr204 is a reliable and quantitative method to assess PAR-2 activation and function. This application note provides a detailed protocol for studying PAR-2-mediated ERK1/2 phosphorylation using Western blotting.
PAR-2 to ERK1/2 Signaling Pathway
Activation of PAR-2 can trigger ERK1/2 phosphorylation through multiple intracellular signaling cascades.[6]
-
G-Protein Dependent Pathways : Upon activation, PAR-2 couples to G-proteins, primarily Gαq/11 and Gα12/13.[6][7] Gαq/11 activation leads to the stimulation of phospholipase C (PLC), resulting in calcium mobilization and protein kinase C (PKC) activation, which in turn can activate the Raf-MEK-ERK cascade.[2]
-
β-Arrestin Pathway : Following activation, PAR-2 can also be phosphorylated by G-protein receptor kinases (GRKs), leading to the recruitment of β-arrestins.[8] β-arrestins can act as scaffolds, bringing together components of the MAPK cascade (Raf, MEK, and ERK) to facilitate ERK1/2 activation, a process independent of G-protein signaling.[2]
-
EGFR Transactivation : In many cell types, PAR-2 activation leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[9][10] This transactivation is a crucial step for downstream ERK1/2 activation.[9][11]
Experimental Protocol: Western Blot for p-ERK1/2
This protocol details the steps to measure ERK1/2 phosphorylation in a human cell line (e.g., HaCaT keratinocytes or Panc1 pancreatic cancer cells) following stimulation with a PAR-2 activating peptide (PAR-2 AP).[7]
Materials and Reagents
-
Cell Line: Human cell line endogenously expressing PAR-2 (e.g., HaCaT, Panc1, MDA-MB-231).
-
PAR-2 Agonist: SLIGKV-NH₂ (human) or other potent agonists (e.g., SLIGRL-NH₂, 2f-LI).
-
Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Buffers: Phosphate-Buffered Saline (PBS), RIPA Lysis Buffer, Tris-Buffered Saline with Tween-20 (TBST).
-
Inhibitors: Protease and Phosphatase Inhibitor Cocktails.
-
Antibodies:
-
Primary: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2.
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG.
-
-
Reagents for Western Blot: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% BSA or non-fat milk in TBST), ECL substrate.
-
Equipment: Cell culture incubator, centrifuge, SDS-PAGE and Western blot apparatus, imaging system.
Procedure
-
Cell Culture and Plating:
-
Culture cells in complete medium at 37°C and 5% CO₂.
-
Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Serum Starvation:
-
Once cells reach the desired confluency, wash them once with sterile PBS.
-
Replace the complete medium with serum-free medium and incubate for 12-24 hours. This step is crucial to minimize basal levels of ERK1/2 phosphorylation.[12]
-
-
Stimulation with PAR-2 Agonist:
-
Prepare a stock solution of the PAR-2 activating peptide. A typical concentration for SLIGKV-NH₂ or SLIGRL-NH₂ is in the range of 10-100 µM, while more potent agonists like 2f-LI can be used at lower concentrations (e.g., 2-15 µM).[5]
-
ERK1/2 activation by PAR-2 AP is rapid and transient, typically peaking within 2-10 minutes and returning to near-basal levels by 60 minutes.[7] It is recommended to perform a time-course experiment (e.g., 0, 2, 5, 10, 30, 60 minutes).
-
Add the PAR-2 AP directly to the serum-free medium in each well at the desired final concentration and return the plate to the 37°C incubator for the specified time. Include an unstimulated control (0 min).
-
-
Cell Lysis:
-
At the end of each time point, immediately place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel (e.g., 10% acrylamide).
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000-1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13][14]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:5000-1:10,000 dilution) for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[12]
-
To normalize for protein loading, the same membrane must be probed for total ERK1/2.[14] Strip the membrane using a mild stripping buffer, then re-block and probe with the anti-total ERK1/2 primary antibody, followed by the secondary antibody and detection as described above.[12]
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.
-
For each sample, calculate the ratio of the p-ERK1/2 signal to the total ERK1/2 signal.
-
Express the results as a fold change relative to the unstimulated control.
-
Experimental Workflow
References
- 1. Protease-activated receptor-2 regulates vascular endothelial growth factor expression in MDA-MB-231 cells via MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease activated receptor 2 (PAR2) activation is sufficient to induce the transition to a chronic pain state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu [frontiersin.org]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application of PAR-2 (1-6) (human) in Respiratory Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that is widely expressed in the epithelial cells of the respiratory tract.[1][2] It belongs to a unique family of receptors that are activated by the proteolytic cleavage of their extracellular N-terminus by serine proteases, such as mast cell tryptase, neutrophil elastase, and certain fungal proteases.[1][3][4] This cleavage unmasks a tethered ligand sequence, which for human PAR-2 is SLIGKV. The synthetic hexapeptide PAR-2 (1-6), with the sequence Ser-Leu-Ile-Gly-Lys-Val-NH2 (SLIGKV-NH2), mimics this tethered ligand, allowing for the direct and specific activation of PAR-2 without the need for proteolytic enzymes.[3][5][6][7]
The activation of PAR-2 in respiratory epithelial cells triggers a variety of cellular responses that are implicated in both physiological and pathological processes, including airway inflammation, mucociliary clearance, and tissue remodeling.[8][9] Consequently, PAR-2 has emerged as a significant target for therapeutic intervention in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][8] These application notes provide an overview of the key applications of PAR-2 (1-6) in studying the function of respiratory epithelial cells and detailed protocols for its use.
Key Applications
Activation of PAR-2 in human respiratory epithelial cells using the synthetic agonist peptide SLIGKV-NH2 has been shown to elicit several key responses:
-
Pro-inflammatory Mediator Release: PAR-2 activation stimulates the production and release of various pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[8][10][11][12] This positions PAR-2 as a critical player in the initiation and amplification of airway inflammation.
-
Mucin Secretion: Studies have demonstrated that high concentrations of SLIGKV-NH2 can induce a modest but statistically significant increase in mucin secretion from human bronchial epithelial cells.[3] This suggests a potential role for PAR-2 in the mucus hypersecretion observed in chronic airway diseases.
-
Ion Transport and Ciliary Function: PAR-2 activation influences ion transport across the airway epithelium by increasing apical membrane chloride permeability.[1] This is associated with an increase in ciliary beat frequency, which is essential for mucociliary clearance, the primary defense mechanism of the airways.[1]
-
Signal Transduction: The cellular effects of PAR-2 activation are mediated through complex signaling pathways. The primary pathway involves the coupling of PAR-2 to Gq/11, leading to the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3), and the mobilization of intracellular calcium ([Ca2+]i).[1][5][13] Additionally, a β-arrestin-dependent signaling pathway has been identified, which appears to mediate the pro-inflammatory effects of PAR-2.[2]
Data Presentation
Table 1: Effects of PAR-2 (1-6) (SLIGKV-NH2) on Cytokine and Mucin Release from Human Respiratory Epithelial Cells
| Cell Type | Agonist Concentration | Incubation Time | Measured Parameter | Observed Effect | Reference |
| A549, BEAS-2B, Primary HBECs | 400 µM | 24 hours | IL-6 and IL-8 Release | Significant increase in cytokine release. | [10][11][12] |
| Primary NHBE, NCI-H292, HBE-1 | 100 µM and 1000 µM | 30 minutes | Mucin Secretion | Small but statistically significant increase. | [3] |
| BEAS-2B, Calu-3 | Not Specified | Not Specified | IL-6 and IL-8 Production | Increased production. | [1] |
HBECs: Human Bronchial Epithelial Cells; NHBE: Normal Human Bronchial Epithelial Cells.
Table 2: Effects of PAR-2 (1-6) (SLIGKV-NH2) on Ion Transport and Ciliary Function in Human Respiratory Epithelial Cells
| Cell Type | Agonist Concentration | Measured Parameter | Observed Effect | Reference | | --- | --- | --- | --- | | Primary Sinonasal Epithelial Cells | Not Specified | Apical Membrane Cl- Permeability | ~3–5-fold increase. |[1] | | Primary Sinonasal Epithelial Cells | Not Specified | Ciliary Beat Frequency | ~20–50% increase. |[1] |
Signaling Pathways
Activation of PAR-2 by its agonist peptide SLIGKV-NH2 initiates intracellular signaling cascades that mediate its diverse effects on respiratory epithelial cells.
Caption: PAR-2 signaling in respiratory epithelial cells.
Experimental Protocols
The following are generalized protocols for studying the effects of PAR-2 (1-6) on respiratory epithelial cells. Specific details may need to be optimized for different cell lines or primary cells.
Protocol 1: Culturing Human Respiratory Epithelial Cells
A variety of human respiratory epithelial cell lines can be used, including A549 (alveolar), BEAS-2B (bronchial), 16HBE14o- (bronchial), and NCI-H292 (mucoepidermoid carcinoma).[3][5][10] For a more physiologically relevant model, primary human bronchial epithelial cells (HBECs) or small airway epithelial cells (SAECs) are recommended.[10][14]
Materials:
-
Appropriate cell culture medium (e.g., DMEM/F-12, BEGM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For submerged cultures, seed cells in appropriate culture plates and grow to 80-90% confluency.
-
For air-liquid interface (ALI) cultures, which better model the in vivo airway epithelium, seed cells on permeable supports (e.g., Transwell® inserts).[14][15]
-
Once confluent, remove the apical medium to establish the ALI and culture for an additional 2-4 weeks to allow for differentiation.
Caption: Air-Liquid Interface (ALI) culture workflow.
Protocol 2: Stimulation of Respiratory Epithelial Cells with PAR-2 (1-6)
Materials:
-
PAR-2 (1-6) (human) (SLIGKV-NH2)
-
Control peptide (e.g., reverse sequence VKGILS-NH2)
-
Serum-free cell culture medium
-
Cultured respiratory epithelial cells
Procedure:
-
Prepare a stock solution of PAR-2 (1-6) and the control peptide in sterile water or an appropriate buffer.
-
The day before stimulation, replace the culture medium with serum-free medium to minimize basal activation.
-
On the day of the experiment, dilute the PAR-2 (1-6) and control peptide to the desired final concentrations in serum-free medium. A typical concentration range for PAR-2 (1-6) is 1-1000 µM.[3]
-
Remove the medium from the cells and add the medium containing the peptides.
-
Incubate the cells for the desired time period (e.g., 30 minutes for short-term responses like mucin secretion, or 24 hours for cytokine release).[3][10]
-
After incubation, collect the cell culture supernatant for analysis of secreted factors (e.g., cytokines, mucin) and/or lyse the cells for analysis of intracellular changes.
Protocol 3: Measurement of Cytokine Release by ELISA
Materials:
-
Collected cell culture supernatants
-
ELISA kits for the cytokines of interest (e.g., human IL-6, IL-8)
-
Microplate reader
Procedure:
-
Centrifuge the collected supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants and standards to antibody-coated microplate wells, followed by incubation with a detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
Protocol 4: Assessment of Intracellular Calcium Mobilization
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes.
-
Wash the cells with buffer to remove excess dye.
-
Place the cells on the fluorescence imaging system and establish a baseline fluorescence reading.
-
Add the PAR-2 (1-6) agonist peptide and continuously record the changes in fluorescence intensity over time.
-
The increase in fluorescence is indicative of an increase in intracellular calcium concentration.[5][13]
Conclusion
The PAR-2 activating peptide, PAR-2 (1-6) (human), is a valuable tool for investigating the role of PAR-2 in the physiology and pathophysiology of the respiratory system. Its application in studies with respiratory epithelial cells has provided significant insights into the mechanisms of airway inflammation, mucociliary clearance, and the pathogenesis of respiratory diseases. The protocols outlined above provide a foundation for researchers to further explore the multifaceted functions of PAR-2 and to evaluate the potential of PAR-2 modulators as therapeutic agents.
References
- 1. Protease-activated receptor 2 activates airway apical membrane chloride permeability and increases ciliary beating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Protease-Activated Receptor – 2 (PAR-2) is a weak enhancer of mucin secretion by human bronchial epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Respiratory Epithelial Cells: More Than Just a Physical Barrier to Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protease-activated receptor-2: Role in asthma pathogenesis and utility as a biomarker of disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease-activated receptor-2 (PAR2) in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. oipub.com [oipub.com]
- 13. Human bronchial epithelial cells express PAR-2 with different sensitivity to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Protocol for differentiating primary human small airway epithelial cells at the air-liquid interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PAR-2 (1-6) (human) in Endothelial Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor, is a key player in inflammation and vascular biology.[1] Its activation by specific proteases or synthetic agonist peptides can modulate endothelial barrier function, a critical aspect in various physiological and pathological processes such as edema, cancer, and atherosclerosis.[2] The human PAR-2 activating peptide (PAR-2 AP), corresponding to the tethered ligand sequence, is SLIGKV-NH2.[3] These application notes provide detailed protocols for assessing the effects of human PAR-2 (1-6) activation on endothelial cell permeability using two standard in vitro methods: Transendothelial Electrical Resistance (TEER) and Fluorescent Tracer Flux Assays.
It is important to note that the literature presents conflicting evidence regarding the effect of PAR-2 activation on endothelial permeability. Some studies suggest that, unlike PAR-1, PAR-2 activation does not increase monolayer permeability, attributing this to weak RhoA activation.[4][5] Conversely, other research indicates that PAR-2 agonists can increase endothelial permeability, with effects comparable to potent mediators like Vascular Endothelial Growth Factor (VEGF).[6] These discrepancies may arise from differences in endothelial cell types, agonist concentrations, and experimental conditions. Researchers should consider these factors when designing and interpreting their experiments.
PAR-2 Signaling Pathway in Endothelial Permeability
Activation of PAR-2 in endothelial cells by agonists such as SLIGKV-NH2 initiates a signaling cascade that can lead to alterations in barrier integrity. The primary pathway involves the coupling of PAR-2 to Gq proteins, which in turn activates Phospholipase C (PLC).[1][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration.[7][8] This elevation in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, can lead to the reorganization of the actin cytoskeleton, formation of stress fibers, and disruption of adherens junctions, characterized by the disappearance of the intercellular meshwork of VE-cadherin.[1][2] These cellular changes result in the formation of intercellular gaps, leading to increased endothelial permeability.
References
- 1. Physiology and pathophysiology of proteinase-activated receptors (PARs): role of tryptase/PAR-2 in vascular endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. innopep.com [innopep.com]
- 4. Differential actions of PAR2 and PAR1 in stimulating human endothelial cell exocytosis and permeability: the role of Rho-GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alteration in endothelial permeability occurs in response to the activation of PAR2 by factor Xa but not directly by the TF-factor VIIa complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial PAR2 activation evokes resistance artery relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms regulating endothelial permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PAR-2 (1-6) (human) as a Tool for Studying Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protease-activated receptor 2 (PAR-2), a G protein-coupled receptor (GPCR), is increasingly recognized for its significant role in the pathology of neurodegenerative diseases.[1][2][3] PAR-2 is activated by the proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor and initiates signaling.[4][5] The human tethered ligand sequence begins with SLIGKV. Synthetic peptides mimicking this sequence, such as PAR-2 (1-6) (human) (SLIGKV-NH₂) and its more commonly used and potent analog SLIGRL-NH₂, serve as invaluable tools to investigate the function of PAR-2 in the central nervous system.[6][7][8] Activation of PAR-2 has been implicated in neuroinflammation, a common hallmark of many neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3][9][10][11] These application notes provide detailed protocols for utilizing PAR-2 activating peptides in in vitro and in vivo models to study their effects on neuroinflammation and neuronal function.
Data Presentation: Potency of PAR-2 Agonists
The following table summarizes the quantitative data for various PAR-2 agonists, providing a basis for selecting the appropriate tool and concentration for your experiments.
| Agonist | Assay Type | Cell Line/System | EC₅₀ | Reference |
| SLIGKV-NH₂ | Intracellular Ca²⁺ Release | CHO-hPAR2 cells | 3 µM | [6] |
| SLIGRL-NH₂ | Intracellular Ca²⁺ Release | 16HBE14o- cells | >40 µM | [7] |
| 2-furoyl-LIGRLO-NH₂ | Intracellular Ca²⁺ Release | 16HBE14o- cells | 0.84 µM | [7][12] |
| 2-furoyl-LIGRLO-NH₂ | Real-Time Cell Analysis (RTCA) | 16HBE14o- cells | 138 nM | [7][12] |
| 2-aminothiazol-4-yl-LIGRL-NH₂ | Intracellular Ca²⁺ Release | 16HBE14o- cells | 1.77 µM | [7][12] |
| 2-aminothiazol-4-yl-LIGRL-NH₂ | Real-Time Cell Analysis (RTCA) | 16HBE14o- cells | 142 nM | [7][12] |
| 6-aminonicotinyl-LIGRL-NH₂ | Intracellular Ca²⁺ Release | 16HBE14o- cells | 2.60 µM | [7][12] |
| 6-aminonicotinyl-LIGRL-NH₂ | Real-Time Cell Analysis (RTCA) | 16HBE14o- cells | 311 nM | [7][12] |
| AC55541 | Not Specified | Rat Model of Cardiac Arrest | Not Specified | [9] |
Signaling Pathways
Activation of PAR-2 initiates multiple downstream signaling cascades that are crucial in the context of neuroinflammation and neurodegeneration. The primary pathway involves the coupling to Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[5] Another significant pathway is the β-arrestin-mediated activation of extracellular signal-regulated kinase (ERK).[5] These pathways ultimately lead to the transcription of pro-inflammatory cytokines and chemokines.[9][13]
Experimental Protocols
In Vitro Model: Primary Microglial Cell Culture
Objective: To assess the pro-inflammatory response of microglial cells to PAR-2 activation.
Materials:
-
Primary microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
PAR-2 activating peptide (e.g., SLIGRL-NH₂)
-
Lipopolysaccharide (LPS) (as a positive control for inflammation)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
-
RNA extraction kit and reagents for quantitative PCR (qPCR)
Protocol:
-
Cell Culture: Culture primary microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh DMEM.
-
Add the PAR-2 activating peptide at various concentrations (e.g., 1-100 µM).
-
Include a vehicle control (medium alone) and a positive control (LPS, 100 ng/mL).
-
Incubate for 24 hours.
-
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store at -80°C for cytokine analysis.
-
Cytokine Analysis (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
Lyse the remaining cells in the wells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to analyze the expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b). Normalize the expression to a housekeeping gene (e.g., Gapdh).
-
In Vivo Model: Intracerebral Injection in a Mouse Model of Alzheimer's Disease
Objective: To investigate the effect of PAR-2 activation on neuroinflammation and neuronal injury in an animal model of Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice or other suitable Alzheimer's disease model
-
Wild-type littermates as controls
-
PAR-2 activating peptide (e.g., 2-at-LIGRL-NH₂)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Immunohistochemistry reagents (antibodies against Iba1 for microglia, GFAP for astrocytes, and NeuN for neurons)
Protocol:
-
Animal Preparation: Anesthetize the mice and secure them in a stereotaxic frame.
-
Stereotaxic Injection:
-
Inject a small volume (e.g., 1 µL) of the PAR-2 activating peptide solution (e.g., 100 µM in sterile saline) directly into the hippocampus or cortex.
-
Inject a vehicle control (sterile saline) into the contralateral hemisphere or a separate group of animals.
-
-
Post-operative Care: Allow the animals to recover according to standard post-operative procedures.
-
Tissue Collection: At a designated time point post-injection (e.g., 3 or 7 days), perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry:
-
Cryosection the brains and perform immunohistochemical staining for markers of microgliosis (Iba1), astrogliosis (GFAP), and neuronal survival (NeuN).
-
-
Image Analysis:
-
Capture images of the stained sections using a fluorescence microscope.
-
Quantify the intensity of Iba1 and GFAP staining and the number of NeuN-positive cells in the region of interest around the injection site.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of a PAR-2 agonist in a neurodegenerative disease model.
References
- 1. rupress.org [rupress.org]
- 2. Proteinase-activated receptor 2 modulates neuroinflammation in experimental autoimmune encephalomyelitis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteinase-activated receptor-2 exerts protective and pathogenic cell type-specific effects in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain [insight.jci.org]
- 5. Protease activated receptor 2 (PAR2) activation is sufficient to induce the transition to a chronic pain state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of PAR-2 attenuates neuroinflammation and improves short-term neurocognitive functions via ERK1/2 signaling following asphyxia-induced cardiac arrest in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for PAR-2 (1-6) (human) in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a tethered ligand that binds to and activates the receptor.[3][4] PAR-2 (1-6) (human), a synthetic hexapeptide with the sequence Ser-Leu-Ile-Gly-Lys-Val-NH2 (SLIGKV-NH2), mimics the endogenous tethered ligand of human PAR-2, serving as a potent and selective agonist.[4][5] This property makes it an invaluable tool for studying PAR-2 signaling and for the development of novel therapeutics targeting this receptor in high-throughput screening (HTS) assays.
These application notes provide detailed protocols for utilizing PAR-2 (1-6) (human) in common HTS assay formats to identify and characterize novel modulators of PAR-2 activity.
Quantitative Data for PAR-2 (1-6) (human)
The following table summarizes the reported potency and affinity values for PAR-2 (1-6) (human) in various in vitro assays. This data is essential for designing experiments and interpreting screening results.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | ~1.26 µM | 1321N1-hPAR2 | Calcium Mobilization | [6] |
| pEC50 | 5.9 ± 0.1 | 1321N1-hPAR2 | Calcium Mobilization | [6] |
| IC50 | 10.4 µM | Not Specified | PAR-2 Activation | [5] |
| Ki | 9.64 µM | Not Specified | PAR-2 Binding | |
| Ki | 35.6 µM | NCTC2544-PAR2 | Radioligand Binding | [7] |
Signaling Pathways of PAR-2 Activation
Activation of PAR-2 by agonists such as SLIGKV-NH2 initiates a cascade of intracellular signaling events through the coupling to multiple G protein subtypes. The primary signaling pathways are depicted below.
Caption: PAR-2 Signaling Pathways.
High-Throughput Screening Workflow
The general workflow for a high-throughput screen to identify modulators of PAR-2 using SLIGKV-NH2 is outlined below. This workflow is applicable to both the calcium mobilization and reporter gene assays described in the subsequent sections.
References
- 1. Frontiers | Protease activated receptor 2 as a novel druggable target for the treatment of metabolic dysfunction-associated fatty liver disease and cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PAR-2 (1-6) (human) peptide stability and degradation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the stability and degradation of the PAR-2 (1-6) (human) peptide, sequence SLIGRL-NH₂, in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the PAR-2 (1-6) peptide in standard cell culture media?
Q2: What are the primary sources of proteases in my cell culture that can degrade the PAR-2 (1-6) peptide?
A2: The primary sources of proteases are:
-
Serum Supplementation: Fetal Bovine Serum (FBS) and other animal sera are rich in various proteases that can readily degrade peptides.[2]
-
Cell Secretions: Cells in culture secrete their own proteases (e.g., matrix metalloproteinases) into the medium, the concentration of which can increase with higher cell densities and longer incubation times.
Q3: How can I minimize the degradation of the PAR-2 (1-6) peptide in my experiments?
A3: To minimize degradation, consider the following strategies:
-
Use Serum-Free Media: If your cell line can be maintained in serum-free media for the duration of the experiment, this will significantly reduce proteolytic activity.
-
Heat-Inactivate Serum: While standard heat inactivation (56°C for 30 minutes) denatures some complement proteins, it does not eliminate all protease activity.
-
Use Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail to your culture medium can effectively reduce peptide degradation.[2]
-
Reduce Incubation Time: For functional assays, use the shortest effective incubation time to minimize the peptide's exposure to proteases.
-
Replenish the Peptide: In longer-term experiments, consider replenishing the PAR-2 (1-6) peptide at regular intervals.
Q4: My PAR-2 (1-6) peptide is not eliciting the expected biological response (e.g., calcium flux). What are the potential stability-related causes?
A4: If you observe a lack of response, it could be due to:
-
Rapid Degradation: The peptide may be degraded before it can effectively activate the PAR-2 receptor. This is especially likely in experiments with long pre-incubation times or in cultures with high cell densities or high serum concentrations.
-
Improper Storage: Peptides should be stored lyophilized at -20°C or -80°C. Once in solution, they should be used promptly or aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response in Functional Assays (e.g., Calcium Flux)
-
Possible Cause: Rapid degradation of the PAR-2 (1-6) peptide.
-
Troubleshooting Steps:
-
Confirm Peptide Activity: Test the peptide on a well-characterized PAR-2 expressing cell line with a rapid and robust readout, such as a calcium flux assay, to ensure the peptide stock is active.
-
Optimize Assay Conditions:
-
Perform the assay in serum-free or low-serum (e.g., 0.5-1%) medium for the shortest possible duration.
-
Pre-treat the cells with a protease inhibitor cocktail for 30-60 minutes before adding the peptide.
-
-
Increase Peptide Concentration: While not ideal, a higher initial concentration may compensate for some degradation, allowing a sufficient amount to remain to activate the receptor.
-
Perform a Time-Course Experiment: Measure the cellular response at very early time points after peptide addition (e.g., 1-5 minutes) to capture the activation before significant degradation occurs.
-
Issue 2: Difficulty in Obtaining Reproducible Results in Long-Term Assays (e.g., > 4 hours)
-
Possible Cause: Progressive degradation of the peptide over the course of the experiment.
-
Troubleshooting Steps:
-
Assess Peptide Stability: Perform a stability assay (see Experimental Protocols section) under your specific experimental conditions to determine the half-life of the peptide.
-
Replenish Peptide: Based on the determined half-life, replenish the media with fresh PAR-2 (1-6) peptide at appropriate intervals to maintain a functional concentration.
-
Use a More Stable Analog: If available, consider using a modified, more protease-resistant PAR-2 activating peptide for long-term studies.
-
Quantitative Data Summary
The stability of the PAR-2 (1-6) peptide is highly context-dependent. The following table provides an estimation of the peptide's half-life in different media based on the general properties of short, unmodified peptides. Actual stability should be determined empirically.
| Media Type | Serum Concentration | Estimated Half-life (t½) | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 0% | > 24 hours | Minimal to no enzymatic degradation. |
| Serum-Free Cell Culture Media (e.g., DMEM) | 0% | Several hours to > 24 hours | Degradation is primarily due to proteases secreted by cells. |
| Cell Culture Media with Serum (e.g., DMEM) | 10% FBS | Minutes to a few hours | High concentration of various proteases from serum leads to rapid degradation. |
| Human Serum | 100% | < 1 hour | Very rapid degradation due to high protease activity.[4][5] |
Experimental Protocols
Protocol 1: Assessment of PAR-2 (1-6) Peptide Stability by HPLC-MS
This protocol allows for the quantification of the intact peptide over time in your experimental medium.
Materials:
-
PAR-2 (1-6) peptide (SLIGRL-NH₂)
-
Your cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Protease inhibitor cocktail (optional)
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Water with 0.1% TFA
-
HPLC system with a C18 column and a mass spectrometer (MS) detector
Procedure:
-
Peptide Spiking: Prepare a stock solution of the PAR-2 (1-6) peptide. Spike the peptide into your pre-warmed cell culture medium to the final desired concentration. Include a cell-free control.[2]
-
Time-Course Incubation: Incubate the peptide-spiked medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot (e.g., 100 µL) of the medium.
-
Reaction Quenching: Immediately stop enzymatic degradation by adding an equal volume of cold ACN with 0.1% TFA to precipitate proteins.[2][4]
-
Sample Preparation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.[4]
-
HPLC-MS Analysis:
-
Inject the supernatant onto the HPLC-MS system.
-
Use a suitable gradient of water/ACN (both with 0.1% TFA) to separate the intact peptide from degradation products.
-
Monitor the mass-to-charge ratio (m/z) corresponding to the intact PAR-2 (1-6) peptide.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of peptide remaining relative to the t=0 sample.
-
Determine the half-life (t½) by fitting the data to a one-phase decay model.[6]
-
Signaling Pathways and Experimental Workflows
PAR-2 Signaling Pathways
Activation of PAR-2 by the SLIGRL peptide can trigger multiple downstream signaling cascades through different G proteins and β-arrestin.
Caption: PAR-2 activation by SLIGRL engages Gq, G12/13, and β-arrestin pathways.
Experimental Workflow for Peptide Stability Assay
Caption: Workflow for determining peptide stability in cell culture media via HPLC-MS.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing PAR-2 (1-6) (human) for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for effectively using the human PAR-2 activating peptide (1-6), SLIGKV-NH₂, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the PAR-2 (1-6) activating peptide?
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage of its extracellular N-terminus by proteases like trypsin or mast cell tryptase.[1][2][3][4] This cleavage unmasks a new N-terminal sequence, SLIGKV in humans, which then acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[1][2][3] The synthetic peptide, PAR-2 (1-6) (sequence: Ser-Leu-Ile-Gly-Lys-Val-NH₂ or SLIGKV-NH₂), mimics this endogenous tethered ligand, allowing for direct activation of the receptor without the need for proteolytic cleavage.[1][2][5]
Q2: What are the primary signaling pathways activated by PAR-2?
PAR-2 activation initiates several downstream signaling cascades. The principal pathway involves coupling to Gαq/11 proteins, which activates Phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a common readout for PAR-2 activation.[6] Additionally, PAR-2 can signal through other G proteins (Gαi/o, Gα12/13) and β-arrestin pathways, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK1/2, and the PI3K-Akt pathway.[8][9][10]
Q3: What is a typical working concentration range for PAR-2 (1-6)?
The optimal working concentration of SLIGKV-NH₂ is highly dependent on the cell type, its PAR-2 expression level, and the specific assay being performed. Generally, concentrations can range from the low micromolar (1-10 µM) to over 100 µM.[11] Compared to its endogenous activation by proteases or more potent synthetic analogs, the unmodified SLIGKV-NH₂ peptide often requires higher concentrations to elicit a maximal response.[5][12][13] It is crucial to perform a dose-response curve for each new cell line and assay to determine the optimal concentration.
Q4: How stable is the PAR-2 (1-6) peptide in cell culture conditions?
Like most peptides, SLIGKV-NH₂ can be susceptible to degradation by proteases present in serum-containing cell culture media or secreted by the cells themselves.[14][15][16] This degradation can lead to a loss of activity over time, resulting in inconsistent or weak responses, especially during long incubation periods (e.g., >24 hours for cytokine release assays). It is recommended to minimize incubation times where possible or to test peptide stability in your specific assay conditions.[14][15]
Optimizing PAR-2 (1-6) Concentration: A Step-by-Step Guide
Optimizing the working concentration of PAR-2 (1-6) is critical for obtaining robust and reproducible data. The general workflow involves performing a dose-response experiment to determine the EC₅₀ (half-maximal effective concentration) and the optimal concentration for maximal signaling in your specific assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. innoprot.com [innoprot.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
PAR-2 (F2RL1) Experimental Variability: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when studying the human Protease-Activated Receptor 2 (PAR-2), also known as F2RL1. This guide is intended for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide answers to common issues encountered during PAR-2 experimentation.
General PAR-2 Expression and Handling
Q1: Which human cell line should I choose for my PAR-2 experiments?
A1: The choice of cell line is critical and depends on whether you require endogenous or recombinant expression of PAR-2.
-
Endogenous Expression: Many cell lines endogenously express PAR-2, but the expression levels can be low and variable. It is crucial to verify the expression level in your specific cell line and passage number. Some commonly used cell lines with endogenous PAR-2 expression include epithelial cells like HT-29 and Caco-2, as well as various cancer cell lines.[1][2][3]
-
Recombinant Expression: For more robust and reproducible signaling, consider using a cell line stably transfected with the human PAR-2 gene (F2RL1), such as HEK293 or CHO cells. This approach provides higher expression levels and can minimize variability between experiments.
Q2: My PAR-2 expression levels seem to be inconsistent between experiments. What could be the cause?
A2: Inconsistent PAR-2 expression can be a significant source of variability. Consider the following factors:
-
Cell Passage Number: Cell lines can exhibit genetic drift and changes in protein expression over time with increasing passage numbers. It is recommended to use cells within a consistent and low passage number range for all experiments.
-
Cell Culture Conditions: Ensure that culture conditions such as media composition, serum concentration, and cell density are kept consistent. Growth factors and the extracellular matrix have been shown to regulate PAR-2 expression in fibroblasts.
-
Authentication: Periodically authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
Troubleshooting Calcium Flux Assays
Q3: I am observing a high background signal in my PAR-2 calcium flux assay. What are the possible reasons and solutions?
A3: High background fluorescence in a calcium flux assay can obscure the signal from PAR-2 activation. Here are some common causes and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Incomplete Dye Hydrolysis | Increase the de-esterification time after loading the cells with a calcium-sensitive dye like Fura-2 AM or Fluo-4 AM. |
| Dye Overloading | Optimize the concentration of the calcium-sensitive dye. High concentrations can lead to compartmentalization and a high basal signal. |
| Cell Health | Ensure cells are healthy and not overly confluent, as stressed or dying cells can have dysregulated calcium homeostasis. |
| Autofluorescence | Check for autofluorescence from your cells or the assay medium. Use a plate reader with the appropriate filter sets to minimize this. |
| Constitutive Receptor Activity | In some overexpression systems, PAR-2 may exhibit constitutive activity. If suspected, this can be assessed by measuring basal signaling in the absence of an agonist. |
Q4: The signal window (difference between basal and stimulated calcium levels) in my assay is too low. How can I improve it?
A4: A small signal window can make it difficult to accurately quantify PAR-2 activation. To improve it:
| Possible Cause | Troubleshooting Steps |
| Low PAR-2 Expression | Confirm PAR-2 expression in your cell line using qPCR or Western blot. Consider using a cell line with higher or induced expression. |
| Suboptimal Agonist Concentration | Perform a dose-response curve to determine the optimal concentration of your PAR-2 agonist (e.g., trypsin, 2-furoyl-LIGRLO-NH2). |
| Receptor Desensitization | PAR-2 undergoes rapid desensitization upon activation. Ensure you are measuring the initial peak of the calcium response. Avoid pre-incubation with agonists. |
| Assay Buffer Composition | Ensure your assay buffer contains an appropriate concentration of calcium. Some protocols recommend the addition of a calcium chelator like EGTA as a negative control. |
| Instrument Settings | Optimize the gain and other settings on your fluorescence plate reader or microscope to maximize signal detection. |
Troubleshooting Phospho-ERK Assays
Q5: I am seeing high background phosphorylation of ERK in my unstimulated control cells. How can I reduce this?
A5: High basal ERK phosphorylation can mask the agonist-induced signal. Here are some strategies to reduce it:
| Possible Cause | Troubleshooting Steps |
| Serum in Culture Medium | Serum contains growth factors that activate the MAPK/ERK pathway. Serum-starve your cells for 4-24 hours before the experiment. |
| Mechanical Stress | Handling of the cell plates can sometimes induce transient ERK activation. Handle plates gently. |
| High Cell Density | Overly confluent cells can have higher basal signaling. Optimize your cell seeding density. |
| Constitutive Receptor Activity | As with calcium assays, high levels of PAR-2 expression can sometimes lead to constitutive signaling. |
Q6: The phospho-ERK signal is weak or variable after stimulating with a PAR-2 agonist. What can I do?
A6: Weak or variable p-ERK signals can be due to several factors:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Stimulation Time | The kinetics of ERK phosphorylation can vary. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the peak response time for your specific cell line and agonist. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release all cellular proteins. Use a validated lysis buffer and follow the manufacturer's protocol for your assay kit (e.g., HTRF, AlphaScreen). |
| Phosphatase Activity | Phosphatases in the cell lysate can dephosphorylate p-ERK. Keep lysates on ice and consider adding phosphatase inhibitors to your lysis buffer. |
| Antibody Issues (Western Blot) | Ensure your primary and secondary antibodies are specific and used at the optimal dilution. Use a positive control to confirm antibody function. |
| Normalization (Western Blot) | To account for loading differences, normalize the p-ERK signal to the total ERK signal from the same sample. |
Troubleshooting β-Arrestin Recruitment Assays
Q7: I am not seeing a significant signal change in my PAR-2 β-arrestin recruitment assay. What could be the problem?
A7: A lack of signal in a β-arrestin recruitment assay can be due to issues with the receptor, the β-arrestin construct, or the assay technology itself.
| Possible Cause | Troubleshooting Steps |
| Low Receptor or β-arrestin Expression | Confirm the expression of both the PAR-2 construct and the tagged β-arrestin using appropriate methods (e.g., Western blot, fluorescence microscopy). For some cell lines like CHO-K1, endogenous β-arrestin levels may be too low, requiring transient or stable transfection. |
| Incorrect Assay Technology for PAR-2 | PAR-2 can exhibit different patterns of β-arrestin interaction. Ensure the assay you are using (e.g., BRET, FRET, Tango) is suitable for detecting the specific interaction kinetics of PAR-2. |
| Suboptimal Agonist Stimulation | Perform a full dose-response curve with a known PAR-2 agonist to determine the optimal concentration for inducing β-arrestin recruitment. |
| Transient Interaction | The interaction between PAR-2 and β-arrestin might be transient. Optimize the incubation time with the agonist before reading the signal. |
| Steric Hindrance | The tags used for the assay (e.g., luciferase, fluorescent proteins) could be sterically hindering the interaction. If possible, try different fusion constructs (N-terminal vs. C-terminal tags). |
II. Quantitative Data Summary
The following tables summarize key quantitative data for human PAR-2 to aid in experimental design and data interpretation.
Table 1: Potency (EC50) of Common PAR-2 Agonists
| Agonist | Assay Type | Cell Line | EC50 Value | Reference |
| Trypsin | Calcium Mobilization | KNRK-PAR2 | ~1 nM | [4] |
| Trypsin | Calcium Mobilization | HTEC | 30 ± 23 nM | [5] |
| 2-furoyl-LIGRLO-NH2 | Calcium Mobilization | 16HBE14o- | 0.84 µM | [6] |
| 2-furoyl-LIGRLO-NH2 | Calcium Mobilization | HTEC | 1.5 ± 0.5 µM | [5] |
| 2-furoyl-LIGRLO-NH2 | β-arrestin Recruitment | HEK293 | 0.43 µM | [7] |
| SLIGKV-NH2 | Calcium Mobilization | 1321N1-hPAR2 | ~1.26 µM (pEC50 5.9) | [8] |
| SLIGKV-NH2 | β-arrestin Recruitment | U2OS-hPAR2 | ~0.5 µM (pEC50 6.3) | [8] |
| SLIGRL-NH2 | Calcium Mobilization | P-STS | ~3.1 µM | [9] |
EC50 values can vary significantly based on the cell line, receptor expression level, and specific assay conditions.
Table 2: Relative PAR-2 (F2RL1) mRNA Expression in Selected Human Cell Lines
| Cell Line | Cancer Type | Relative Expression Level | Reference |
| HTEC | Normal Kidney Epithelial | High | [7] |
| Caki-1 | Renal Cell Carcinoma | Moderate | [7] |
| ACHN | Renal Cell Carcinoma | Low | |
| 786-O | Renal Cell Carcinoma | Low | |
| A-498 | Renal Cell Carcinoma | Low | |
| SN12K1 | Renal Cell Carcinoma | Low | |
| HT-29 | Colorectal Adenocarcinoma | Moderate | [5] |
| HEK293 | Embryonic Kidney | Moderate | [5] |
| A549 | Lung Carcinoma | High | [2] |
| NCI-H1299 | Lung Carcinoma | High | [2] |
| BEAS-2B | Normal Lung Bronchial Epithelial | Low | [2] |
Expression levels are relative and intended for comparative purposes. It is highly recommended to quantify PAR-2 expression in your specific cell model.
III. Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes a typical calcium mobilization assay using a fluorescent plate reader.
-
Cell Plating: Seed cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transport inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., HBSS).
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing:
-
Gently wash the cells 2-3 times with the assay buffer to remove excess dye.
-
Add the final volume of assay buffer to each well.
-
-
Assay Measurement:
-
Place the plate in a fluorescence kinetic plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Establish a baseline reading for 15-30 seconds.
-
Using the instrument's injection system, add the PAR-2 agonist at the desired concentration.
-
Continue recording the fluorescence to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium.
-
Calculate the peak response over baseline for each well.
-
For dose-response experiments, plot the peak response against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Plate-Based Phospho-ERK1/2 Assay (HTRF)
This protocol outlines a general procedure for a Homogeneous Time-Resolved Fluorescence (HTRF) based phospho-ERK assay.
-
Cell Plating and Serum Starvation:
-
Seed cells in a suitable microplate (e.g., 96-well or 384-well) and allow them to adhere.
-
Once the cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 4-24 hours.
-
-
Agonist Stimulation:
-
Prepare dilutions of the PAR-2 agonist in a stimulation buffer.
-
Add the agonist to the cells and incubate for the predetermined optimal time (e.g., 5-15 minutes) at room temperature or 37°C.
-
-
Cell Lysis:
-
Add the HTRF lysis buffer provided with the kit to each well.
-
Incubate for 30-45 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Detection:
-
Transfer the cell lysates to a low-volume 384-well white plate.
-
Add the HTRF detection reagents (typically a europium cryptate-labeled anti-total ERK antibody and a d2-labeled anti-phospho-ERK antibody).
-
Incubate for 2 hours to overnight at room temperature in the dark.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF ratio is proportional to the amount of phosphorylated ERK.
-
For dose-response curves, plot the HTRF ratio against the log of the agonist concentration.
-
Protocol 3: β-Arrestin Recruitment Assay (BRET)
This protocol provides a general workflow for a Bioluminescence Resonance Energy Transfer (BRET) assay to measure β-arrestin recruitment.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding for:
-
PAR-2 fused to a BRET donor (e.g., Renilla Luciferase, Rluc).
-
β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
-
Substrate Addition:
-
After 24-48 hours, wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add the luciferase substrate (e.g., coelenterazine h) to each well and incubate for 5-10 minutes.
-
-
Agonist Stimulation and BRET Measurement:
-
Measure the baseline BRET signal using a BRET-capable plate reader, which simultaneously measures the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).
-
Add the PAR-2 agonist at various concentrations.
-
Immediately begin kinetic measurements of the BRET signal every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
The change in the BRET ratio upon agonist addition reflects the recruitment of β-arrestin-2 to PAR-2.
-
For dose-response analysis, use the peak BRET ratio or the area under the curve and plot against the log of the agonist concentration.
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: PAR-2 Signaling Pathways.
Caption: Calcium Mobilization Assay Workflow.
Caption: Phospho-ERK HTRF Assay Workflow.
Caption: β-Arrestin BRET Assay Workflow.
References
- 1. Gene Set - CACO-2 [maayanlab.cloud]
- 2. FasterDB - Tissues/cell lines expression [fasterdb.ens-lyon.fr]
- 3. FasterDB - Tissues/cell lines expression [fasterdb.ens-lyon.fr]
- 4. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of protease activated receptor-2 is reduced in renal cell carcinoma biopsies and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PAR-2 (1-6) (human) - Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of the human Protease-Activated Receptor-2 (PAR-2) activating peptide (1-6), SLIGKV-NH2. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target receptors for PAR-2 (1-6)?
A1: The synthetic hexapeptide SLIGKV-NH2 is designed to be a selective agonist for PAR-2.[1][2] While it is widely used for this purpose, potential off-target effects, particularly at high concentrations, should be considered. The most studied potential off-target is the closely related receptor, PAR-1.[3] Some modified PAR-2 activating peptides have shown activity at PAR-1.[1] However, studies using the PAR-1 selective agonist peptide, TFLLRN-NH2, have shown that it only competes for binding to PAR-2 at very high concentrations (estimated Ki > 1 mM), suggesting that SLIGKV-NH2 is unlikely to have significant off-target effects on PAR-1 under typical experimental conditions.[3]
Q2: How can I be sure my experimental results are due to PAR-2 activation and not off-target effects?
A2: To confirm that the observed effects are mediated by PAR-2, several control experiments are recommended:
-
Use a PAR-2 antagonist: Pre-treatment of your cells or tissue with a specific PAR-2 antagonist should block the effects of SLIGKV-NH2.
-
Use cells lacking PAR-2: If available, test the peptide on a cell line that does not express PAR-2 (parental cell line) or use siRNA to knock down PAR-2 expression. SLIGKV-NH2 should not elicit a response in these cells.[1]
-
Use an inactive control peptide: A scrambled or reverse sequence peptide (e.g., LRGILS-NH2 or VKGILS-NH2) should be used as a negative control to ensure the observed effects are sequence-specific.[3][4]
Q3: What are common sources of variability or unexpected results when using synthetic peptides like SLIGKV-NH2?
A3: Several factors related to the synthetic peptide itself can lead to experimental issues:
-
Peptide Purity and Impurities: Contaminants from the synthesis process, such as truncated or modified peptide sequences, can lead to spurious results.[5] It is crucial to use high-purity peptides and be aware of potential batch-to-batch variability.[6]
-
Counter-ion Effects: Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a counter-ion.[7][8] TFA can be cytotoxic or have other biological effects, so it's important to consider its potential impact, especially in sensitive cellular assays.[7] If TFA interference is suspected, consider using a peptide with a different counter-ion (e.g., acetate or HCl).
-
Solubility and Aggregation: Peptides can be difficult to dissolve or may aggregate, leading to an inaccurate concentration in your working solution.[9] Always follow the manufacturer's instructions for solubilization and visually inspect the solution for any precipitates.
-
Stability: Peptides can degrade over time, especially when in solution.[7] It is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C to minimize freeze-thaw cycles.[9]
-
Endotoxin Contamination: Lipopolysaccharides (endotoxins) from bacteria can contaminate peptide preparations and elicit strong immune responses in cellular assays, leading to false-positive results.[7] For immunological studies, using endotoxin-free peptides is critical.
Troubleshooting Guides
Issue 1: No response or weak response to PAR-2 (1-6) in a functional assay (e.g., calcium mobilization).
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Prepare a fresh stock solution of the peptide. Ensure proper storage of the lyophilized powder and reconstituted aliquots (-20°C or -80°C). Avoid repeated freeze-thaw cycles.[7][9] |
| Incorrect Peptide Concentration | Verify the calculation of the peptide concentration. Ensure the peptide is fully dissolved. If solubility is an issue, try sonicating the solution or using a different solvent as recommended by the manufacturer.[9] |
| Low PAR-2 Expression | Confirm PAR-2 expression in your cell line or tissue using techniques like qPCR, Western blot, or flow cytometry. |
| Cell Health | Ensure cells are healthy and not passaged too many times. Perform a cell viability assay. |
| Assay Conditions | Optimize the assay parameters, such as cell density, incubation times, and buffer composition. |
Issue 2: High background signal or response in negative controls.
| Potential Cause | Troubleshooting Step |
| Peptide Contamination | Use a high-purity peptide (>95%). Test a different batch of the peptide. Consider potential endotoxin contamination, especially in immune cell assays.[5][7] |
| TFA Counter-ion Effects | If high concentrations of the peptide are used, the TFA counter-ion may have non-specific effects.[7] Test the effect of TFA alone on your cells. If necessary, obtain a peptide with a different counter-ion. |
| Non-specific Peptide Binding | Include an inactive control peptide (scrambled or reverse sequence) to rule out non-specific effects of a peptide of similar size and charge.[3] |
| Cellular Stress | Ensure gentle handling of cells during the assay to minimize mechanical stress, which can sometimes trigger signaling pathways. |
Quantitative Data on PAR-2 (1-6) Selectivity
The following table summarizes the binding affinity and functional potency of PAR-2 activating peptides.
| Peptide | Receptor | Assay Type | Value | Reference |
| SLIGKV-NH2 | PAR-2 | Competition Binding (Ki) | 9.64 µM | [6][10] |
| SLIGKV-NH2 | PAR-2 | Functional Assay (IC50) | 10.4 µM | [6][10][11] |
| SLIGRL-NH2 | PAR-2 | Competition Binding (Ki) | 3.55 µM | [3] |
| SLIGKV-OH | PAR-2 | Competition Binding (Ki) | 35.6 µM | [3] |
| TFLLRN-NH2 (PAR-1 agonist) | PAR-2 | Competition Binding (Ki) | >1000 µM | [3] |
Experimental Protocols
Radioligand Binding Assay for PAR-2
This protocol is adapted from a study characterizing a high-affinity radiolabeled PAR-2 agonist.[3]
Objective: To determine the binding affinity of SLIGKV-NH2 to PAR-2.
Materials:
-
Cells expressing human PAR-2 (e.g., NCTC2544-PAR2)[3]
-
Wild-type cells not expressing PAR-2 (for non-specific binding)[3]
-
Radiolabeled PAR-2 agonist (e.g., [3H]2-furoyl-LIGRL-NH2)[3]
-
Unlabeled SLIGKV-NH2
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Culture and harvest PAR-2 expressing cells.
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of unlabeled SLIGKV-NH2 and the cell suspension in binding buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[3]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This is a common functional assay to measure PAR-2 activation.[12][13][14]
Objective: To measure the increase in intracellular calcium concentration following stimulation with SLIGKV-NH2.
Materials:
-
Cells expressing PAR-2
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[12]
-
SLIGKV-NH2
-
Control peptide (e.g., VKGILS-NH2)[4]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Agonist Injection: Inject SLIGKV-NH2 (and controls in separate wells) and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.
ERK Phosphorylation Assay
This assay measures a downstream signaling event of PAR-2 activation.[10][15][16][17]
Objective: To quantify the phosphorylation of ERK1/2 in response to SLIGKV-NH2.
Materials:
-
Cells expressing PAR-2
-
SLIGKV-NH2
-
Cell lysis buffer
-
Primary antibody against phosphorylated ERK1/2 (pERK)
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment or cell-based ELISA kit
Procedure (Western Blot):
-
Cell Treatment: Treat cells with SLIGKV-NH2 for various times (e.g., 5, 10, 15 minutes).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with antibodies against pERK and total ERK.
-
Detection: Use a chemiluminescent substrate and imaging system to detect the protein bands.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of pERK to total ERK.
Signaling Pathways and Experimental Workflows
Caption: PAR-2 signaling pathway activated by SLIGKV-NH2.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. apexbt.com [apexbt.com]
- 12. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
PAR-2 (1-6) (human) solubility and stock solution preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the human PAR-2 (1-6) peptide agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lyophilized PAR-2 (1-6) (human) peptide?
A1: The recommended solvent for initial stock solution preparation depends on the experimental requirements. For most in vitro assays, sterile, high-purity water, or aqueous buffers like PBS (pH 7.2) are suitable. For peptides that are difficult to dissolve in aqueous solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) can be used. It is crucial to first dissolve the peptide completely in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.
Q2: What is the maximum soluble concentration of PAR-2 (1-6) (human) in common solvents?
A2: The solubility of PAR-2 (1-6) (human) can vary slightly between batches and manufacturers. However, the following table provides approximate solubility data in commonly used solvents.
| Solvent | Approximate Solubility |
| Water | Soluble |
| PBS (pH 7.2) | ~10 mg/mL |
| DMSO | ~25 mg/mL[1] |
| DMF | ~30 mg/mL |
| Ethanol | ~5 mg/mL |
Q3: How should I prepare a stock solution of PAR-2 (1-6) (human)?
A3: To prepare a stock solution, allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in the chosen solvent to a concentration higher than the final working concentration (e.g., 1-10 mM). For hydrophobic peptides, it is recommended to first dissolve in a minimal amount of an organic solvent like DMSO and then dilute with the aqueous buffer of choice.[2][3] Vortex or sonicate briefly to ensure complete dissolution.
Q4: How should I store the lyophilized peptide and the prepared stock solution?
A4: Proper storage is critical to maintain the stability and activity of the peptide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a desiccator, protected from light. |
| Stock Solution in Aqueous Buffer | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in Organic Solvent (e.g., DMSO) | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
Q5: What is the mechanism of action of PAR-2 (1-6) (human)?
A5: PAR-2 (1-6) (human), with the sequence SLIGKV-NH2, is a synthetic peptide that acts as an agonist for the Protease-Activated Receptor 2 (PAR-2). It mimics the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the N-terminus of the PAR-2 receptor by proteases like trypsin.[5][6] Binding of the agonist peptide to the receptor induces a conformational change, leading to the activation of downstream signaling pathways.[5]
Troubleshooting Guide
Problem 1: The lyophilized PAR-2 (1-6) peptide does not dissolve in water or buffer.
| Possible Cause | Solution |
| Peptide has hydrophobic properties. | The PAR-2 (1-6) peptide contains hydrophobic amino acid residues. Try the following steps in order: 1. Briefly sonicate the solution in an ultrasonic bath. This can help break up aggregates.[3] 2. Gently warm the solution to 37°C. 3. If still insoluble, prepare the stock solution in a small amount of DMSO or DMF first, ensuring complete dissolution, and then slowly add your aqueous buffer to the desired concentration.[2][3] |
| Incorrect pH of the buffer. | The net charge of the peptide can influence its solubility. The PAR-2 (1-6) sequence (SLIGKV) has a net positive charge at neutral pH due to the Lysine (K) residue. Ensure your buffer pH is appropriate. If using water, the inherent acidity from dissolved CO2 might affect solubility. Using a buffered solution at pH 7.0-7.4 is recommended. |
| Peptide has aggregated. | Peptides can aggregate over time or due to improper storage. Once aggregated, they can be difficult to solubilize. Use fresh peptide if possible. If you must use the aggregated peptide, attempt to dissolve it in a small amount of a denaturing agent like 6M Guanidine-HCl, and then dilute it into your experimental buffer. Be aware that the denaturant may interfere with your assay. |
Problem 2: I observe precipitation when diluting my DMSO stock solution into an aqueous buffer.
| Possible Cause | Solution |
| Exceeded solubility limit in the final buffer. | The solubility of the peptide in the aqueous buffer is lower than in the organic solvent. To avoid precipitation: 1. Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. 2. Do not exceed a final DMSO concentration that is tolerated by your experimental system (typically <0.5%).[2] 3. Prepare a more dilute stock solution in DMSO to reduce the amount of organic solvent being transferred. |
| "Salting out" effect. | High salt concentrations in the aqueous buffer can sometimes cause hydrophobic peptides to precipitate. If this is suspected, try diluting the stock solution into a buffer with a lower salt concentration, if your experiment allows. |
Problem 3: The PAR-2 (1-6) peptide shows no or low activity in my biological assay.
| Possible Cause | Solution |
| Peptide degradation. | Improper storage or repeated freeze-thaw cycles can lead to peptide degradation. Ensure the peptide and stock solutions have been stored correctly. Prepare fresh aliquots from a new vial of lyophilized peptide if degradation is suspected. |
| Incorrect peptide concentration. | Ensure accurate weighing of the lyophilized peptide and correct calculations for the stock solution. It is advisable to confirm the concentration of the stock solution using a method like UV spectroscopy at 210-220 nm if a standard curve is available. |
| Cellular responsiveness. | Confirm that the cells used in your assay express functional PAR-2 receptors. It is good practice to include a positive control, such as trypsin, which also activates PAR-2, to verify receptor functionality. |
| Presence of proteases in the assay medium. | If your assay medium contains serum, endogenous proteases could degrade the peptide agonist. Perform the assay in a serum-free medium or use a medium with protease inhibitors if compatible with your experiment. |
Experimental Protocols
Detailed Methodology for Stock Solution Preparation
-
Equilibration: Allow the vial of lyophilized PAR-2 (1-6) (human) to warm to room temperature for at least 15-20 minutes before opening. This prevents moisture from condensing on the peptide.
-
Solvent Selection:
-
For aqueous stock solutions: Use sterile, nuclease-free water or a buffer such as PBS, pH 7.2.
-
For organic stock solutions: Use anhydrous, high-purity DMSO or DMF.
-
-
Reconstitution:
-
Aqueous: Add the calculated volume of water or buffer to the vial to achieve the desired stock concentration (e.g., 1 mM). Gently vortex or sonicate in a water bath for a few seconds to ensure complete dissolution.
-
Organic: Add a small, precise volume of DMSO or DMF to the vial to create a concentrated stock (e.g., 10 mM). Ensure the peptide is fully dissolved before making further dilutions.
-
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding microcentrifuge tubes. Store aqueous aliquots at -20°C for short-term use (up to 1 month) and organic stock aliquots at -80°C for long-term storage (up to 6 months).[1][4] Avoid repeated freeze-thaw cycles.
Detailed Methodology for a Calcium Mobilization Assay
This protocol is a general guideline for measuring PAR-2 activation by monitoring intracellular calcium flux using a fluorescent calcium indicator like Fluo-4 AM.
-
Cell Preparation:
-
Plate cells expressing PAR-2 (e.g., HEK293 or CHO cells) in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Aspirate the cell culture medium from the wells and wash once with the assay buffer.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Agonist Preparation:
-
Prepare serial dilutions of the PAR-2 (1-6) (human) stock solution in the assay buffer to achieve the desired final concentrations. Also, prepare a positive control (e.g., trypsin) and a negative control (vehicle buffer).
-
-
Measurement of Calcium Flux:
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Add fresh assay buffer to each well.
-
Use a fluorescence plate reader equipped with an automated injection system. Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Measure the baseline fluorescence for a short period.
-
Inject the PAR-2 (1-6) agonist dilutions, positive control, and negative control into the respective wells and immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the response as a function of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: PAR-2 signaling pathway activation by proteases or agonist peptides.
References
- 1. genscript.com [genscript.com]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing PAR-2 (1-6) (human) Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of the PAR-2 (1-6) (human) peptide, with the sequence H-Ser-Leu-Ile-Gly-Lys-Val-OH (SLIGKV).
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of PAR-2 (1-6) peptide in a question-and-answer format.
Q1: My lyophilized PAR-2 (1-6) peptide is difficult to dissolve. What steps should I take?
A1: The difficulty in dissolving lyophilized PAR-2 (1-6) can be attributed to its hydrophobic residues and potential for intermolecular interactions. Follow this systematic approach to achieve solubilization:
-
Initial Assessment: Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom. Allow the vial to warm to room temperature in a desiccator to prevent moisture contamination.[1][2]
-
Charge Calculation: Determine the overall charge of the peptide. For PAR-2 (1-6) (SLIGKV), with a lysine (K) residue (+1) and a free C-terminal carboxyl group (-1), the net charge is approximately neutral at physiological pH.
-
Solvent Selection: For a neutral peptide, start with sterile, distilled water. If solubility is poor, a small amount of an organic solvent can be used.[3]
Troubleshooting Workflow for Peptide Dissolution
Caption: A flowchart for troubleshooting the dissolution of PAR-2 (1-6) peptide.
Q2: I've dissolved the peptide, but now I observe precipitation. How can this be resolved?
A2: Post-dissolution precipitation indicates that the peptide is aggregating in the chosen solvent system. This can be due to factors like pH, concentration, or temperature.
-
pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility. For PAR-2 (1-6), which is nearly neutral, slight adjustments to either acidic or basic pH may help.
-
Concentration: The peptide may have exceeded its solubility limit. Dilute the sample with the appropriate buffer. It's recommended to prepare stock solutions at a concentration of 1-2 mg/mL to minimize precipitation during storage.[3]
-
Temperature: Some peptides are more soluble at lower temperatures. Try performing the dissolution and handling on ice.
Q3: How can I confirm if my PAR-2 (1-6) peptide solution has aggregated?
A3: Visual inspection for turbidity or particulates is the first step. For a more quantitative assessment, the following techniques are recommended:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. Aggregates will appear as larger particles, shifting the size distribution.[4]
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to beta-sheet structures, which are common in amyloid-like aggregates. An increase in fluorescence intensity indicates the presence of aggregates.[5]
Q4: What are the optimal storage conditions to prevent aggregation of PAR-2 (1-6) peptide solutions?
A4: Peptide solutions are less stable than their lyophilized form.[6] To minimize aggregation during storage:
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[6]
-
Temperature: Store aliquots at -20°C for short-term and -80°C for long-term storage.[7] Avoid using frost-free freezers due to temperature fluctuations.[6]
-
pH: Store in a sterile buffer with a pH between 5 and 6 to prolong shelf life.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting PAR-2 (1-6) peptide?
A1: The recommended starting solvent is sterile, distilled water. A closely related peptide, SLIGKV-NH2, is soluble in water up to 1 mg/mL.[8] If the peptide does not dissolve, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to aid dissolution, followed by dilution with an aqueous buffer.[9]
| Solvent System | Recommended Concentration/Use | Suitability for Cell-Based Assays |
| Sterile Distilled Water | Primary solvent | High |
| DMSO | Minimal volume to dissolve, then dilute | Final concentration should be <0.5%[9] |
| Acetonitrile/Methanol | Alternative organic solvents | Low, can be toxic to cells |
| 6M Guanidine HCl / 8M Urea | For highly aggregated peptides | Very low, denaturing agents[10] |
Q2: Can I use sonication to dissolve my PAR-2 (1-6) peptide?
A2: Yes, sonication can be used to break up small particles and aid in dissolution.[11] However, it should be done in short bursts in an ice bath to prevent localized heating, which can lead to peptide degradation.
Q3: What is the best way to handle lyophilized PAR-2 (1-6) peptide to ensure its stability?
A3: To maintain the integrity of the lyophilized peptide:
-
Storage: Store at -20°C or colder in a desiccated environment.[7]
-
Handling: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation.[1]
-
Atmosphere: After weighing out the desired amount, consider purging the vial with an inert gas like nitrogen or argon before resealing to minimize oxidation.[1]
Experimental Protocols
Protocol 1: Reconstitution of PAR-2 (1-6) (human) Peptide
-
Briefly centrifuge the vial of lyophilized PAR-2 (1-6) to collect the powder at the bottom.
-
Allow the vial to equilibrate to room temperature in a desiccator.
-
Add the calculated volume of sterile, distilled water to achieve the desired stock concentration (e.g., 1-2 mg/mL).
-
Gently vortex the vial. If the peptide does not fully dissolve, sonicate in an ice-water bath for 5-10 second intervals.
-
If the peptide remains insoluble, add a minimal volume (e.g., 10-20 µL) of DMSO and vortex until dissolved.
-
Slowly add the peptide-DMSO solution dropwise to your desired sterile aqueous buffer while gently vortexing.
-
Once dissolved, prepare single-use aliquots and store them at -20°C or -80°C.
Protocol 2: Assessment of Peptide Aggregation using Thioflavin T (ThT) Assay
-
Prepare ThT Stock Solution: Dissolve Thioflavin T in a phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0) to a final concentration of 1 mM. Filter through a 0.2 µm syringe filter. Store in the dark.[5]
-
Prepare Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.
-
Assay: In a black 96-well plate, add your PAR-2 (1-6) peptide solution to the ThT working solution. Include a buffer-only control.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-485 nm.[12]
-
Analysis: An increase in fluorescence intensity of the peptide sample compared to the control indicates the presence of amyloid-like aggregates.
PAR-2 Signaling Pathway
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that is activated through proteolytic cleavage of its N-terminus by proteases such as trypsin. This cleavage unmasks a new N-terminal sequence (SLIGKV in humans) that acts as a tethered ligand, binding to and activating the receptor. This activation initiates downstream signaling cascades through various G proteins and β-arrestin pathways.[13]
Caption: PAR-2 activation and downstream signaling pathways.
References
- 1. chempep.com [chempep.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. genscript.com [genscript.com]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. jpt.com [jpt.com]
- 8. rndsystems.com [rndsystems.com]
- 9. lifetein.com [lifetein.com]
- 10. genscript.com [genscript.com]
- 11. lifetein.com [lifetein.com]
- 12. Thioflavin T (ThT)-based aggregation assay [bio-protocol.org]
- 13. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting PAR-2 (human) Desensitization Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the desensitization of Protease-Activated Receptor 2 (PAR-2).
Frequently Asked Questions (FAQs)
Q1: What is PAR-2 desensitization and why is it important to study?
A1: PAR-2 desensitization is the process by which the receptor's signaling is terminated or attenuated following activation by an agonist (like trypsin or a synthetic peptide such as SLIGKV-NH2). This process is crucial for regulating the duration and intensity of cellular responses to inflammatory and pain signals mediated by PAR-2.[1][2] Since PAR-2 is irreversibly activated by proteolytic cleavage, desensitization mechanisms, including receptor phosphorylation, β-arrestin binding, and internalization, are critical for turning off the signal.[1][2] Understanding these mechanisms is vital for developing therapeutics that target PAR-2 in diseases like chronic pain, inflammation, and cancer.[3][4][5]
Q2: What are the primary mechanisms driving PAR-2 desensitization?
A2: PAR-2 desensitization is a multi-step process:
-
Phosphorylation: Following agonist activation, the intracellular C-terminal tail of PAR-2 is rapidly phosphorylated by G protein-coupled receptor kinases (GRKs) and Protein Kinase C (PKC).[1][3][6]
-
β-Arrestin Recruitment: This phosphorylation creates a binding site for β-arrestin proteins.[1][3]
-
Uncoupling: The binding of β-arrestin sterically hinders the receptor's ability to interact with and activate its cognate G-proteins (primarily Gαq), effectively terminating the primary signal (e.g., calcium mobilization).[1]
-
Internalization: β-arrestin acts as an adaptor protein, targeting the receptor for endocytosis via clathrin-coated pits.[1][2] This removes the receptor from the cell surface, further contributing to desensitization. The internalized receptor is then typically targeted to lysosomes for degradation.[2]
Q3: How do I distinguish between receptor desensitization and receptor internalization?
A3: Desensitization refers to the functional uncoupling of the receptor from its G-protein signaling cascade, which happens very rapidly (within minutes) after activation.[1] Internalization is the physical removal of the receptor from the plasma membrane, which also contributes to signal termination but can occur over a slightly longer timescale.[2][7] While interconnected, they are distinct processes. A receptor can be desensitized (uncoupled from G-proteins by β-arrestin) but still reside on the cell surface before it is internalized.[1] Assays like calcium flux measure G-protein-mediated signaling and its rapid desensitization, whereas ELISA or microscopy-based assays are required to specifically measure the rate of receptor internalization.[1][8]
Q4: How long does it take for PAR-2 to "resensitize" or recover its function after activation?
A4: Because PAR-2 is activated by irreversible proteolytic cleavage, resensitization of the cellular response requires the synthesis of new receptors and their transport to the cell surface.[2] Studies have shown that the calcium response to trypsin can recover within 60-90 minutes.[2] This process is sensitive to inhibitors of protein synthesis (like cycloheximide) and Golgi trafficking (like Brefeldin A), confirming the need for new receptor expression.[2]
Signaling and Desensitization Pathway
References
- 1. Phosphorylation of Protease-activated Receptor-2 Differentially Regulates Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of desensitization and resensitization of proteinase-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease activated receptor 2 (PAR2) activation is sufficient to induce the transition to a chronic pain state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Protease-Activated Receptor 2 (PAR2) expressed in sensory neurons contributes to signs of pain and neuropathy in paclitaxel treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Resensitization of TRPV1 channels after the P2 receptor activation in sensory neurons of spinal ganglia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PAR-2 (1-6) (human) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with human Protease-Activated Receptor 2 (PAR-2).
Cell Line Selection for PAR-2 Studies
Choosing the appropriate cell line is critical for the success of PAR-2 studies. The following table summarizes commonly used human cell lines, detailing their origin and typical PAR-2 expression levels.
| Cell Line | Tissue of Origin | PAR-2 Expression | Recommended For |
| HEK293 | Human Embryonic Kidney | Endogenous, low to moderate | Overexpression studies, signaling pathway analysis[1][2][3] |
| A549 | Lung Carcinoma | Endogenous | Calcium signaling, β-arrestin recruitment assays[4] |
| BEAS-2B | Bronchial Epithelium | Endogenous | Studies on airway inflammation and protease activation[4] |
| RPMI 2650 | Nasal Septal Carcinoma | Endogenous | Investigating PAR-2 in airway epithelial remodeling[4] |
| NCI-H520 | Lung Squamous Cell Carcinoma | Endogenous | Protein kinase C activation studies[4] |
| HT-29 | Colon Adenocarcinoma | Endogenous | Calcium release assays[5] |
| 16HBE14o- | Bronchial Epithelium | Endogenous | Gq signaling pathway analysis[5] |
| Caki-1 | Kidney Clear Cell Carcinoma | Endogenous, relatively high | Comparative studies with primary kidney cells[6] |
| Primary Human Tubular Epithelial Cells (HTEC) | Kidney | Endogenous, high | Baseline for PAR-2 expression and function in kidney[6] |
| Recombinant Cell Lines (e.g., from Charles River, Innoprot) | Various (often HEK293 or CHO) | Stable Overexpression | High-throughput screening, drug discovery[7][8][9] |
Frequently Asked Questions (FAQs): Cell Line Selection
Q1: Which cell line should I choose for my PAR-2 study?
A1: The choice of cell line depends on your research question. For studying endogenous PAR-2 signaling, cell lines like A549, BEAS-2B, or HT-29 are suitable.[4][5] For high-throughput screening or when a robust and reproducible signal is required, a recombinant cell line overexpressing PAR-2 is recommended.[7][8][9] HEK293 cells are often used for transient transfection and overexpression studies due to their high transfection efficiency and well-characterized signaling pathways.[1][2][3]
Q2: How can I confirm PAR-2 expression in my chosen cell line?
A2: PAR-2 expression can be confirmed at the mRNA level using qPCR and at the protein level using immunocytochemistry, flow cytometry, or Western blotting.[6][10] Functional expression should be verified by stimulating the cells with a PAR-2 agonist (e.g., trypsin or a synthetic peptide like SLIGKV-NH2) and measuring a downstream response, such as an increase in intracellular calcium.[1][6][9]
Q3: My cell line shows variable PAR-2 expression. What could be the cause?
A3: PAR-2 expression can be influenced by culture conditions. For instance, in fibroblasts, expression can be downregulated when grown in a collagen matrix and upregulated by growth factors like PDGF-BB and TGF-β.[10] It is crucial to maintain consistent culture conditions to ensure reproducible results.
Experimental Protocols
Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium mobilization following PAR-2 activation using a fluorescent indicator like Fura-2AM or Indo-1.[11][12]
-
Cell Preparation:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture to 80-90% confluency.
-
Wash the cells gently with a buffered salt solution (e.g., HBSS).
-
-
Dye Loading:
-
Agonist Stimulation and Measurement:
-
Record baseline fluorescence for 60 seconds.[12]
-
Add the PAR-2 agonist (e.g., trypsin or SLIGKV-NH2) and continue recording the fluorescence signal for several minutes.[9]
-
The change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) indicates changes in intracellular calcium concentration.[11][12]
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 as a measure of PAR-2-mediated MAPK pathway activation.[13][14]
-
Cell Culture and Stimulation:
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.[13]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.[14]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the signal using an ECL substrate.[14]
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.[13][14]
-
Cytokine Release Assay (ELISA)
This protocol is for measuring the secretion of inflammatory cytokines (e.g., IL-6, TNF-α) following PAR-2 activation.[4][17]
-
Cell Stimulation:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the medium with fresh, low-serum medium.
-
Stimulate the cells with the PAR-2 agonist for a specified period (e.g., 6-24 hours).
-
-
Supernatant Collection:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.[18]
-
-
ELISA:
-
Perform a sandwich ELISA according to the manufacturer's instructions for the specific cytokine of interest.[18]
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody, followed by a substrate solution.
-
Measure the absorbance and calculate the cytokine concentration based on the standard curve.[18]
-
Troubleshooting Guide
Q4: I am not observing a response to the PAR-2 activating peptide (e.g., SLIGRL-NH2). What could be the problem?
A4:
-
Low PAR-2 Expression: The cell line may have very low or no endogenous PAR-2 expression. Confirm expression using qPCR or Western blotting.[6][10]
-
Agonist Potency: Ensure the peptide agonist is of high quality and used at an appropriate concentration. The EC50 for peptide agonists is typically in the micromolar range.[1][9]
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization.
-
Incorrect Assay Conditions: Optimize assay parameters such as incubation time and temperature.
Q5: My calcium flux assay shows a high baseline signal.
A5:
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can lead to spontaneous signaling.
-
Dye Overloading: Use the optimal concentration of the calcium-sensitive dye, as excessive dye can be toxic and lead to high background fluorescence.[11]
-
Mechanical Stimulation: Handle cells gently during washing and reagent addition to avoid mechanically induced calcium transients.
Q6: The results of my ERK phosphorylation assay are inconsistent.
A6:
-
Incomplete Serum Starvation: Basal levels of ERK phosphorylation can be high in the presence of serum. Ensure adequate serum starvation to reduce this background.[14]
-
Timing of Stimulation: The peak of ERK phosphorylation is often transient. Perform a time-course experiment to identify the optimal stimulation time for your cell line.[16]
-
Loading Controls: Always normalize the phospho-ERK signal to the total ERK signal to account for any variations in protein loading.[13][14]
Q7: I am seeing a response with trypsin but not with the PAR-2 activating peptide.
A7:
-
Trypsin's Broad Specificity: Trypsin can activate other cellular signaling pathways in addition to cleaving PAR-2. The use of a specific PAR-2 activating peptide is crucial to ensure the observed effects are PAR-2 mediated.[2][3]
-
Receptor Accessibility: In some cases, the cleavage site for trypsin may be more accessible than the binding site for the peptide agonist.
Q8: My cell cultures are frequently contaminated.
A8:
-
Aseptic Technique: Strict aseptic technique is paramount to prevent contamination from bacteria, fungi, yeast, and mycoplasma.[19][][21]
-
Reagent Quality: Ensure all media, sera, and other reagents are sterile and of high quality.[][21]
-
Regular Screening: Routinely screen your cell cultures for mycoplasma contamination, which is not always visible.[19][]
PAR-2 Signaling Pathways and Experimental Workflow
The activation of PAR-2 initiates several downstream signaling cascades. The canonical pathway involves coupling to Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[7][12] PAR-2 activation can also lead to the phosphorylation of ERK1/2 through G-protein-dependent or β-arrestin-dependent mechanisms.
Caption: Canonical PAR-2 signaling pathway via Gαq activation.
Caption: General experimental workflow for studying PAR-2 activation.
References
- 1. Protease-activated Receptor 2 (PAR2) Protein and Transient Receptor Potential Vanilloid 4 (TRPV4) Protein Coupling Is Required for Sustained Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling gene expression induced by protease-activated receptor 2 (PAR2) activation in human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling Gene Expression Induced by Protease-Activated Receptor 2 (PAR2) Activation in Human Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polarization of protease-activated receptor 2 (PAR-2) signaling is altered during airway epithelial remodeling and deciliation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. innoprot.com [innoprot.com]
- 9. innoprot.com [innoprot.com]
- 10. Protease-activated receptor-2 (PAR-2) expression in human fibroblasts is regulated by growth factors and extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 18. cloud-clone.com [cloud-clone.com]
- 19. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Analysis of Potency: PAR-2 (1-6) (human) vs. SLIGRL-NH2 in PAR2 Activation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic agonists for Protease-Activated Receptor 2 (PAR2) is critical for designing targeted and effective therapeutic strategies. This guide provides an objective comparison of the potency of two widely used PAR2 activating peptides: PAR-2 (1-6) (human), with the sequence SLIGKV-NH2, and the rodent-derived peptide, SLIGRL-NH2.
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, and cellular proliferation.[1] Activation of PAR2 is initiated by the proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand that binds to and activates the receptor.[2] Synthetic peptides that mimic this tethered ligand, such as PAR-2 (1-6) (human) and SLIGRL-NH2, are invaluable tools for studying PAR2 function.[1][3] While both peptides are known to activate PAR2, their potencies can differ, influencing experimental outcomes and their potential as therapeutic agents.
Quantitative Potency Comparison
Experimental data from a comprehensive study directly comparing the two peptides in human PAR2-expressing cells (NCTC2544-PAR2) reveals a discernible difference in their potency. The rodent-derived peptide, SLIGRL-NH2, consistently demonstrates a higher affinity and greater potency in activating human PAR2 than its human counterpart, PAR-2 (1-6) (SLIGKV-NH2).[4]
This is quantified through both radioligand binding assays, which measure the affinity of the peptides for the receptor, and calcium mobilization assays, a functional measure of receptor activation. The equilibrium dissociation constant (Ki) and the half-maximal effective concentration (EC50) are key metrics in these assessments.
| Agonist | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| PAR-2 (1-6) (human) (SLIGKV-NH2) | Calcium Mobilization | NCTC2544-PAR2 | EC50 | 22.8 | [4] |
| Radioligand Binding | NCTC2544-PAR2 | Ki | 10.2 | [4] | |
| SLIGRL-NH2 | Calcium Mobilization | NCTC2544-PAR2 | EC50 | 10.2 | [4] |
| Radioligand Binding | NCTC2544-PAR2 | Ki | 2.8 | [4] |
The data clearly indicates that SLIGRL-NH2 is approximately twice as potent as PAR-2 (1-6) (human) in inducing a functional response (calcium mobilization) and exhibits a nearly four-fold higher binding affinity for the human PAR2 receptor.[4]
Experimental Protocols
The determination of agonist potency is paramount for the accurate interpretation of experimental results. Below are detailed methodologies for the key experiments cited in the potency comparison.
Radioligand Binding Assay
This assay quantifies the binding affinity of the peptides to PAR2 by measuring the displacement of a radiolabeled ligand.
-
Cell Culture: NCTC2544 cells stably expressing human PAR2 (NCTC2544-PAR2) are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in a binding buffer.
-
Competition Binding: A constant concentration of a radiolabeled PAR2 agonist (e.g., [3H]2-furoyl-LIGRL-NH2) is incubated with the cell suspension in the presence of varying concentrations of the unlabeled competitor peptides (PAR-2 (1-6) or SLIGRL-NH2).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cells and the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following PAR2 activation, a key event in its signaling cascade.
-
Cell Culture: NCTC2544-PAR2 cells are seeded into 96-well plates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution. This dye exhibits a change in fluorescence intensity upon binding to calcium.
-
Agonist Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). Varying concentrations of the agonist peptides (PAR-2 (1-6) or SLIGRL-NH2) are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time to monitor changes in intracellular calcium levels.
-
Data Analysis: The peak fluorescence response at each agonist concentration is determined. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the resulting dose-response curve.[4]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular events following agonist binding and the general procedure for assessing potency, the following diagrams illustrate the PAR2 signaling pathway and a typical experimental workflow.
References
- 1. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PAR-2 (1-6) (human) and Non-Peptide PAR2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide agonist PAR-2 (1-6) (human), also known as SLIGKV-NH2, and various non-peptide agonists of the Protease-Activated Receptor 2 (PAR2). This document aims to assist researchers in selecting the appropriate tool compounds for their studies by presenting key performance data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Introduction to PAR2 and its Agonists
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1] It is uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, which exposes a tethered ligand that binds to the receptor and initiates signaling.[1]
To study PAR2 function, researchers have historically relied on synthetic peptide agonists that mimic this tethered ligand sequence. The human-derived hexapeptide, Ser-Leu-Ile-Gly-Lys-Val-NH2 (SLIGKV-NH2), corresponding to residues 1-6 of the cleaved N-terminus, is a widely used tool. However, peptide agonists often suffer from poor metabolic stability and limited bioavailability, restricting their in vivo applications.[1][2]
In recent years, the development of non-peptide small molecule PAR2 agonists has provided valuable alternatives. These compounds offer improved pharmacokinetic properties and, in some cases, biased signaling, allowing for more nuanced investigations of PAR2 signaling pathways. This guide provides a direct comparison of the seminal peptide agonist with prominent non-peptide counterparts.
Comparative Performance Data
The following tables summarize the in vitro potency of PAR-2 (1-6) and selected non-peptide agonists across key signaling pathways. Potency is expressed as EC50 (the half-maximal effective concentration) or pEC50 (-log(EC50)). Lower EC50 and higher pEC50 values indicate greater potency.
Table 1: Agonist Potency in Gαq-Mediated Signaling Pathways
| Agonist | Assay Type | Cell Line | EC50 / pEC50 | Reference |
| PAR-2 (1-6) (SLIGKV-NH2) | Calcium Mobilization | 1321N1-hPAR2 | pEC50 = 5.9 ± 0.1 | [1] |
| IP1 Production | 1321N1-hPAR2 | pEC50 = 4.6 ± 0.1 | [1] | |
| GB110 | Calcium Mobilization | HT29 | EC50 ≈ 200 nM | [3] |
| Calcium Mobilization | 1321N1-hPAR2 | pEC50 = 7.5 ± 0.1 | [1] | |
| IP1 Production | 1321N1-hPAR2 | pEC50 = 6.5 ± 0.1 | [1] | |
| AC-264613 | Calcium Mobilization | HEK293T | EC50 = 30 nM | [4] |
| PI Hydrolysis | HEK293T | pEC50 = 6.9 | ||
| IK187 | IP1 Production | - | EC50 = 0.17 µM | [2] |
Table 2: Agonist Potency in β-Arrestin Recruitment and ERK Phosphorylation
| Agonist | Assay Type | Cell Line | EC50 / pEC50 | Reference |
| PAR-2 (1-6) (SLIGKV-NH2) | β-Arrestin-2 Recruitment | U2OS-hPAR2 | - | [1] |
| GB110 | β-Arrestin-2 Recruitment | U2OS-hPAR2 | - | [1] |
| AC-264613 | Cellular Proliferation | HEK293T | pEC50 = 7.5 | |
| IK187 | β-Arrestin-2 Recruitment | - | EC50 = 6 µM (partial agonist) | [2] |
| AY77 | β-Arrestin-2 Recruitment | - | EC50 = 2 nM | [5][6] |
| AZ2429 | β-Arrestin-2 Recruitment | U2OS-hPAR2 | pEC50 = 6.6 ± 0.1 | [1] |
| ERK1/2 Phosphorylation | U2OS-hPAR2 | - | [1] |
Table 3: Metabolic Stability
| Compound Type | General Characteristic | Supporting Evidence |
| Peptide Agonists (e.g., SLIGKV-NH2) | Generally low metabolic stability, susceptible to cleavage by peptidases. | Peptidic ligands are frequently unstable in vivo and show poor bioavailability.[1][2] |
| Non-Peptide Agonists (e.g., IK187, GB110) | Generally higher metabolic stability, designed to be more resistant to degradation. | IK187 shows preferable metabolic stability.[2] Non-peptidic agonists were developed to overcome the low bioavailability of peptides.[7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the PAR2 signaling cascade and a typical experimental workflow for agonist characterization.
Caption: PAR2 Signaling Pathways.
Caption: Agonist Characterization Workflow.
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize PAR2 agonists. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation, typically through the Gαq pathway.
-
Cell Seeding: Seed cells expressing human PAR2 (e.g., HEK293 or 1321N1 cells) into a 96- or 384-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The following day, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the PAR2 agonists (PAR-2 (1-6) and non-peptide agonists) in the assay buffer.
-
Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the agonist solutions to the wells and immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
Data Analysis: The increase in fluorescence intensity reflects the intracellular calcium mobilization. Determine the maximum response for each concentration and plot a dose-response curve to calculate the EC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated PAR2, a key event in receptor desensitization and G protein-independent signaling.
-
Cell Line: Utilize a cell line engineered for β-arrestin recruitment assays, such as the DiscoverX PathHunter system, which employs enzyme fragment complementation.
-
Cell Seeding: Plate the PathHunter cells in a white, solid-bottom 384-well plate and incubate overnight.
-
Compound Incubation: Add serial dilutions of the PAR2 agonists to the cells and incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The luminescence intensity is proportional to the extent of β-arrestin recruitment. Generate dose-response curves to determine the EC50 and Emax values for each agonist.
ERK Phosphorylation Assay
This assay measures the activation of the MAP kinase pathway downstream of PAR2 activation.
-
Cell Culture and Starvation: Culture PAR2-expressing cells in a 6-well plate until they reach 80-90% confluency. Then, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with various concentrations of PAR2 agonists for a predetermined time (e.g., 5-10 minutes).
-
Cell Lysis: Place the plate on ice, aspirate the medium, and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal and plot the fold change relative to the untreated control to determine the dose-response relationship and EC50.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolic degradation by liver enzymes.
-
Incubation Preparation: Prepare an incubation mixture containing liver microsomes (human or other species) or hepatocytes, and a NADPH-regenerating system in a suitable buffer.
-
Compound Addition: Add the test compound (peptide or non-peptide agonist) at a known concentration to the pre-warmed incubation mixture to initiate the reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the enzymatic reaction.
-
Sample Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Conclusion
The development of non-peptide PAR2 agonists has significantly advanced the toolkit available to researchers studying this important receptor. As demonstrated by the compiled data, non-peptide agonists such as GB110 and AC-264613 often exhibit greater potency in activating Gαq-mediated signaling pathways compared to the peptide agonist PAR-2 (1-6). Furthermore, their enhanced metabolic stability makes them more suitable for in vivo studies.
However, the choice of agonist should be guided by the specific research question. The potential for biased signaling, where an agonist preferentially activates one pathway over another (e.g., G protein signaling vs. β-arrestin recruitment), is an important consideration. For instance, IK187 has been shown to be a partial agonist for β-arrestin recruitment, suggesting a bias towards G protein signaling.[2]
This guide provides a foundational comparison to aid in the selection of appropriate PAR2 agonists. It is crucial for researchers to consult the primary literature and consider the specific context of their experimental system when making a final decision.
References
- 1. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Nonpeptidic PAR2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
Comparative Analysis of PAR-2 (1-6) (human) Cross-reactivity with PAR1 and PAR4
This guide provides a detailed comparison of the cross-reactivity of the human Protease-Activated Receptor-2 (PAR-2) activating peptide (1-6), sequence SLIGKV, with Protease-Activated Receptor-1 (PAR1) and Protease-Activated Receptor-4 (PAR4). The information is intended for researchers, scientists, and drug development professionals working with these G protein-coupled receptors.
Executive Summary
The human PAR-2 activating peptide (1-6), SLIGKV, is a highly selective agonist for PAR-2. Extensive in vitro studies have demonstrated that this peptide shows negligible to no cross-reactivity with PAR1 and PAR4 at physiologically relevant concentrations. Functional assays, such as calcium mobilization and smooth muscle contraction, consistently show that SLIGKV does not elicit significant responses in systems expressing PAR1 or PAR4, while potently activating PAR-2. This high selectivity makes SLIGKV a valuable tool for studying the specific physiological and pathological roles of PAR-2.
Data Presentation
The following table summarizes the quantitative data on the activity of PAR-2 (1-6) and other selective PAR agonists on their respective receptors, as well as the lack of cross-reactivity.
| Agonist | Target Receptor | Responding Cell/Tissue System | Assay Type | Effective Concentration (EC50/IC50) | Cross-reactivity on PAR1 | Cross-reactivity on PAR4 |
| PAR-2 (1-6) (SLIGKV) | PAR-2 | Human Bronchial Epithelial Cells | Mucin Secretion | Significant increase at 100-1000 µM | Not reported in this study | Not reported in this study |
| Guinea-Pig Gallbladder | Contraction | Concentration-dependent | Not reported in this study | Not reported in this study | ||
| Human Primary Bronchial Fibroblasts | Intracellular Calcium | Functional response observed | No response to PAR-2 agonists | HPBFs do not express PAR4 | ||
| Human Coronary Artery | Vascular Tension | Relaxation at 100 µM | Little to no change in vascular tension with SLIGKV (up to 100 µM) | Little to no change in vascular tension with GYPGQV (up to 100 µM) | ||
| PAR-1 AP (TFLLR-NH2) | PAR-1 | Human Coronary Artery | Vascular Tension | Relaxation at 0.01-10 µM | Not applicable | Not applicable |
| PAR-4 AP (GYPGQV) | PAR-4 | Human Coronary Artery (after inflammatory stimuli) | Vascular Tension | Relaxation at 100 µM | Not applicable | Not applicable |
Experimental Protocols
Intracellular Calcium Mobilization Assay
A common method to assess the activation of PARs is by measuring the mobilization of intracellular calcium, as PAR1, PAR2, and PAR4 can couple to Gαq proteins, leading to an increase in intracellular calcium levels.
Objective: To determine the ability of a PAR-activating peptide to elicit a calcium response in cells expressing a specific PAR.
Materials:
-
HEK293 cells stably expressing human PAR1, PAR2, or PAR4.
-
DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
PAR-activating peptides (e.g., SLIGKV for PAR-2, TFLLRN for PAR-1, AYPGKF for PAR-4).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture: Plate the HEK293 cells expressing the PAR of interest in 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Incubate the cells with the loading solution for 1 hour at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Assay: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Baseline Reading: Record the baseline fluorescence for a set period.
-
Agonist Injection: Inject the PAR-activating peptide at various concentrations into the wells.
-
Measurement: Immediately after injection, record the fluorescence intensity over time to measure the calcium transient.
-
Data Analysis: The change in fluorescence (peak - baseline) is calculated. Dose-response curves are generated to determine the EC50 values.
Vascular Tone Measurement in Isolated Arteries
This ex vivo method assesses the functional consequence of PAR activation on blood vessel contraction or relaxation.
Objective: To measure the effect of PAR-activating peptides on the contractility of isolated arterial rings.
Materials:
-
Human coronary artery segments.
-
Krebs-Henseleit solution.
-
Organ bath system with force transducers.
-
Phenylephrine or other vasoconstrictors.
-
PAR-activating peptides.
Procedure:
-
Tissue Preparation: Dissect human coronary arteries into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension of ~2g for at least 60 minutes.
-
Pre-contraction: Contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine.
-
Agonist Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of the PAR-activating peptide to the bath.
-
Measurement: Record the changes in isometric tension. Relaxation is measured as a percentage decrease from the pre-contracted tone.
-
Data Analysis: Construct concentration-response curves to determine the potency and efficacy of the peptides.
Mandatory Visualization
Signaling Pathways
Figure 1: Simplified signaling pathways of PAR1, PAR2, and PAR4.
Experimental Workflow
Figure 2: Workflow for assessing PAR-2 (1-6) cross-reactivity.
Logical Relationship
Figure 3: Logical diagram of PAR-2 (1-6) selectivity.
Validating PAR-2 (1-6) (human) Activity: A Comparative Guide to Antagonist-Based Confirmation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specific activity of the human Protease-Activated Receptor 2 (PAR-2) agonist peptide, PAR-2 (1-6) (sequence: SLIGKV)[1]. The primary method detailed is the inhibition of the agonist's effects using a specific PAR-2 antagonist, a crucial step to confirm that the observed cellular responses are indeed mediated by PAR-2.
Introduction to PAR-2 Activation
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation, pain perception, and tissue repair[2]. Unlike typical GPCRs activated by ligand binding, PARs are activated through proteolytic cleavage of their extracellular N-terminus by serine proteases like trypsin[2][3]. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, which in turn initiates intracellular signaling cascades[2][4].
Synthetic peptides, such as the human PAR-2 (1-6) corresponding to the sequence SLIGKV, can mimic this tethered ligand and directly activate the receptor, serving as valuable tools for studying PAR-2 function[1][3][4]. However, to ensure that the biological effects observed upon administration of PAR-2 (1-6) are specifically due to PAR-2 activation, it is essential to demonstrate that these effects can be blocked by a selective PAR-2 antagonist.
Comparison of Commercially Available PAR-2 Antagonists
Several PAR-2 antagonists have been developed, each with distinct characteristics. The choice of antagonist can be critical for the successful validation of agonist activity. Below is a comparison of some commonly cited PAR-2 antagonists.
| Antagonist | Chemical Class | Reported IC₅₀ | Key Characteristics |
| GB88 | Non-peptide | ~2 µM (for Ca²⁺ release)[5] | Orally active in vivo; inhibits PAR-2 activation by proteases and synthetic agonists; reported to be a biased antagonist, selectively inhibiting Gq/11 signaling[5][6][7]. |
| C391 | Peptidomimetic | Blocks agonist effect in low µM range[8][9] | Derived from the PAR-2 agonist 2-furoyl-LIGRLO-NH₂; blocks both Ca²⁺ and MAPK signaling pathways[8]. |
| ENMD-1068 | Small molecule | ~5 mM[7][9] | One of the first non-peptide antagonists identified; considered to have very weak potency[5][9]. |
| K-14585 | Peptidomimetic | ~10 µM (for Ca²⁺ mobilization)[5][10] | An early peptide-mimetic antagonist; noted to be less effective at inhibiting trypsin-induced PAR-2 activation compared to peptide agonists[5][9]. |
| AZ3451 | Small molecule | 23 nM[11] | A potent, non-peptide antagonist whose binding site has been characterized through structural studies[9]. |
Validating PAR-2 (1-6) Activity with an Antagonist
The core principle of validation is to demonstrate a competitive or non-competitive inhibition of the agonist-induced response. A common and robust method for this is the intracellular calcium mobilization assay, as PAR-2 activation is known to couple to Gq proteins, leading to a rapid increase in intracellular calcium ([Ca²⁺]i)[8][10].
Representative Experimental Data
The following table summarizes hypothetical data from a calcium mobilization assay, demonstrating the inhibitory effect of a PAR-2 antagonist (e.g., GB88) on the activity of PAR-2 (1-6).
| Treatment Condition | Agonist [PAR-2 (1-6)] | Antagonist [GB88] | Peak [Ca²⁺]i Response (Normalized) | % Inhibition |
| Vehicle Control | - | - | 1.0 | N/A |
| Agonist Stimulation | 10 µM | - | 4.5 | 0% |
| Antagonist Alone | - | 2 µM | 1.1 | N/A |
| Antagonist + Agonist | 10 µM | 2 µM | 1.5 | 85.7% |
Data are representative. Actual values will vary based on cell type, assay conditions, and specific antagonist used.
Key Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a primary method to quantify the agonist activity of PAR-2 (1-6) and its inhibition by a PAR-2 antagonist[12].
1. Cell Culture:
-
Culture a cell line known to endogenously express human PAR-2 (e.g., human keratinocytes, HT-29, or 16HBE14o- cells) or a cell line stably transfected with human PAR-2 (e.g., CHO-hPAR2)[3][10][12].
-
Seed the cells onto 96-well black-walled, clear-bottom plates and grow to confluence[12].
2. Dye Loading:
-
Wash the cells with a buffered salt solution (e.g., HBSS)[12].
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 1-5 µM in buffer for 30-60 minutes at 37°C[13][14]. Fura-2 is a ratiometric indicator that allows for a more precise quantification of calcium concentrations[15].
-
After loading, wash the cells twice with the buffer to remove excess dye[14].
3. Antagonist Pre-incubation:
-
Add the PAR-2 antagonist (e.g., GB88) at the desired concentration to the appropriate wells.
-
Incubate for a predetermined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor[8].
4. Agonist Stimulation and Measurement:
-
Place the plate into a fluorescence plate reader capable of kinetic reading and dual-wavelength excitation (e.g., 340 nm and 380 nm for Fura-2)[15].
-
Record a baseline fluorescence reading for approximately 60 seconds[13].
-
Using an automated injection system, add the PAR-2 (1-6) agonist to the wells and continue recording the fluorescence signal for several minutes to capture the peak response and subsequent return to baseline[10].
-
The change in the ratio of fluorescence intensities (e.g., 340/380 nm) is proportional to the change in intracellular calcium concentration[13].
5. Data Analysis:
-
Calculate the peak response for each well.
-
To determine the antagonist's effect, calculate the percent inhibition of the agonist response in the presence of the antagonist compared to the agonist alone[12].
-
Determine the IC₅₀ value of the antagonist by performing a dose-response curve with varying concentrations of the antagonist against a fixed concentration of the agonist[12].
Visualizing the Molecular and Experimental Pathways
PAR-2 Signaling Pathway
The activation of PAR-2 by an agonist like PAR-2 (1-6) primarily initiates the Gαq signaling cascade, leading to downstream cellular responses. An antagonist prevents this initial activation.
PAR-2 Signaling Pathway and Point of Inhibition.
Experimental Workflow for Antagonist Validation
A structured workflow is critical for obtaining reliable and reproducible results when validating agonist activity.
Experimental Workflow for PAR-2 Antagonist Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PAR-2 agonists and how do they work? [synapse.patsnap.com]
- 3. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brainvta.tech [brainvta.tech]
- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
A Comparative Guide to PAR2 Activation: Trypsin versus PAR-2 Activating Peptide (1-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for activating Protease-Activated Receptor 2 (PAR2): enzymatic cleavage by trypsin and stimulation by the synthetic hexapeptide agonist, PAR-2 (1-6) (human), also known as SLIGKV-NH₂. Understanding the nuances of these activation methods is critical for designing experiments and interpreting results in studies related to inflammation, pain, and cancer, where PAR2 is a key therapeutic target.
Mechanism of Activation: A Tale of Two Agonists
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage of its extracellular N-terminus.[1][2][3] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.
Trypsin , a serine protease, is the canonical activator of PAR2.[4][5] It cleaves the human PAR2 at the arginine-serine bond (R36↓S37), exposing the tethered ligand sequence SLIGKV.[4] This irreversible activation mechanism is physiologically relevant in various tissues where trypsin or other trypsin-like proteases are present.
PAR-2 (1-6) (human) (SLIGKV-NH₂) is a synthetic peptide that corresponds to the first six amino acids of the tethered ligand.[6] It functions as a direct agonist, activating PAR2 without the need for proteolytic cleavage.[3] This makes it a valuable tool for studying PAR2 signaling in isolation from the complexities of protease activity.
Quantitative Comparison of Agonist Potency
The potency of trypsin and PAR-2 (1-6) in activating PAR2 can vary depending on the cell type and the specific signaling pathway being measured. The following table summarizes reported half-maximal effective concentrations (EC₅₀) for key downstream signaling events.
| Signaling Pathway | Activator | Cell Line | EC₅₀ | Reference |
| Calcium Mobilization | Trypsin | HBE cells | ~5 nM | [7] |
| PAR-2 (1-6) (SLIGKV-NH₂) | HT-29 cells | 3 µM | ||
| Trypsin | PAR2-YFP-expressing cells | 0.6 ± 0.2 nM | ||
| PAR-2 (1-6) (SLIGKV-NH₂) | IGROV-1, OVCAR-3 cells | Induces proliferation | [3] | |
| ERK Phosphorylation | Trypsin | OVCAR-3 cells | Induces phosphorylation | [3] |
| PAR-2 (1-6) (SLIGKV-NH₂) | IGROV-1, OVCAR-3, HT-29 cells | Induces phosphorylation | [3] | |
| β-Arrestin Recruitment | Trypsin | HEK-293 cells | 8.7 ± 2.3 nM (β-arrestin-1) | |
| 14.9 ± 4.4 nM (β-arrestin-2) |
Downstream Signaling Pathways: Convergent and Divergent Routes
Both trypsin and PAR-2 (1-6) activate a range of intracellular signaling cascades upon binding to PAR2. However, there can be differences in the kinetics and magnitude of these responses, a concept known as biased signaling.
Key signaling pathways activated by both trypsin and PAR-2 (1-6) include:
-
Gq/11-PLC-Ca²⁺ Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, a hallmark of PAR2 activation.
-
MAPK/ERK Pathway: PAR2 activation leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which play a crucial role in cell proliferation, differentiation, and inflammation.[3]
-
β-Arrestin Recruitment and Receptor Internalization: Following activation, PAR2 is phosphorylated, leading to the recruitment of β-arrestins. β-arrestins mediate receptor desensitization and internalization, and can also initiate their own G protein-independent signaling cascades.
While both activators engage these pathways, studies suggest that the proteolytic activation by trypsin can lead to more sustained signaling and receptor internalization compared to the synthetic peptide. This may be due to the irreversible nature of the cleavage and the tethered ligand's continuous access to the receptor binding pocket.
Signaling Pathway Diagrams
Caption: PAR2 Signaling Pathways
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to compare PAR2 activation by trypsin and PAR-2 (1-6).
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon PAR2 activation, typically using a fluorescent calcium indicator.
Protocol Outline:
-
Cell Culture: Plate cells expressing PAR2 (e.g., HEK293, HT-29) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Agonist Preparation: Prepare serial dilutions of trypsin and PAR-2 (1-6) in the assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence. Add the agonists to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate EC₅₀ values from the dose-response curves.
ERK1/2 Phosphorylation Assay (Western Blot)
This method detects the phosphorylation of ERK1/2 as a downstream marker of PAR2 activation.
Protocol Outline:
-
Cell Culture and Starvation: Culture cells to near confluence and then serum-starve for 4-24 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat cells with various concentrations of trypsin or PAR-2 (1-6) for a defined period (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK or a loading control (e.g., GAPDH, β-actin).
β-Arrestin Recruitment Assay (BRET or PathHunter)
These assays measure the interaction between PAR2 and β-arrestin upon agonist stimulation.
Protocol Outline (BRET - Bioluminescence Resonance Energy Transfer):
-
Cell Transfection: Co-transfect cells with constructs encoding PAR2 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating: Plate the transfected cells in a white, 96-well plate.
-
Agonist Stimulation: Add serial dilutions of trypsin or PAR-2 (1-6) to the wells.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).
-
Measurement: Use a plate reader capable of simultaneously measuring the light emission from the donor and acceptor molecules.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates β-arrestin recruitment. Determine EC₅₀ values from the dose-response curves.
Receptor Internalization Assay (Flow Cytometry)
This assay quantifies the amount of PAR2 remaining on the cell surface after agonist-induced endocytosis.
Protocol Outline:
-
Cell Culture: Use cells stably expressing an N-terminally FLAG-tagged PAR2.
-
Agonist Stimulation: Treat cells with trypsin or PAR-2 (1-6) for various time points at 37°C to allow for internalization.
-
Antibody Staining:
-
Place cells on ice to stop internalization.
-
Incubate with a primary antibody against the FLAG epitope (e.g., anti-FLAG M1 antibody) on ice to label surface receptors.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: The decrease in mean fluorescence intensity corresponds to the amount of receptor internalization.
Experimental Workflow Diagram
Caption: General Experimental Workflow
Conclusion
Both trypsin and the synthetic peptide PAR-2 (1-6) are effective activators of PAR2, each with its own advantages and disadvantages. Trypsin provides a more physiologically relevant model of activation, but its enzymatic activity can introduce confounding variables. PAR-2 (1-6) offers a more controlled and specific way to study PAR2 signaling, but may not fully recapitulate the signaling dynamics of proteolytic activation. The choice of activator should be carefully considered based on the specific research question and experimental context. By understanding the distinct characteristics of each, researchers can better design and interpret studies targeting the complex biology of PAR2.
References
- 1. Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin S Causes Inflammatory Pain via Biased Agonism of PAR2 and TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of PAR-2 (1-6) Peptides for Human vs. Murine PAR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of the human and murine Protease-Activated Receptor 2 (PAR2) activating peptides, PAR-2 (1-6), for their respective and cross-species receptors. This analysis is supported by experimental data on receptor activation, signaling pathways, and a review of alternative modulators, offering valuable insights for researchers in pharmacology and drug development.
Executive Summary
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathological processes, including inflammation, pain, and cancer. Activation of PAR2 occurs via proteolytic cleavage of its N-terminus, exposing a tethered ligand that binds to and activates the receptor. Synthetic peptides corresponding to this tethered ligand, known as PAR-2 (1-6) peptides, are widely used as pharmacological tools to study PAR2 function. The human and murine orthologs of PAR2 share a high degree of sequence homology, yet their tethered ligand sequences differ, leading to notable differences in agonist specificity and potency. This guide elucidates these differences to aid in the selection of appropriate research tools and the translation of findings from murine models to human applications.
Peptide Specificity and Potency: A Quantitative Comparison
The canonical human PAR-2 (1-6) peptide is SLIGKV-NH₂, while the murine counterpart is SLIGRL-NH₂. Experimental data reveals a fascinating cross-reactivity, with the murine peptide exhibiting higher potency on the human receptor than the native human peptide.
| Agonist | Receptor | Assay Type | EC50 (µM) | Reference |
| SLIGKV-NH₂ (Human PAR-2 (1-6)) | Human PAR2 | Intracellular Ca²⁺ Release | 3 | [1] |
| SLIGRL-NH₂ (Murine PAR-2 (1-6)) | Human PAR2 | Intracellular Ca²⁺ Release | >40 (approx. low µM range suggested by other studies) | [2] |
| SLIGKV-NH₂ (Human PAR-2 (1-6)) | Murine PAR2 | Data not available in the searched literature | - | |
| SLIGRL-NH₂ (Murine PAR-2 (1-6)) | Murine PAR2 | Data not available in the searched literature | - |
Note: While a specific EC50 value for SLIGRL-NH₂ on human PAR2 is not consistently reported, multiple sources confirm its higher affinity and potency compared to SLIGKV-NH₂ on the human receptor.[1][3]
Signaling Pathways: Human vs. Murine PAR2
Activation of both human and murine PAR2 initiates a cascade of intracellular signaling events, primarily through the coupling to G proteins. The high sequence homology (83.5% identity) between human and murine PAR2 suggests a largely conserved signaling mechanism.[4]
Primary Signaling Pathway:
The predominant signaling pathway for both human and murine PAR2 involves coupling to the Gαq subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a hallmark of PAR2 activation that is commonly used to screen for agonists and antagonists.[5]
Other G Protein Coupling:
Studies have shown that in addition to Gαq, both human and murine PAR2 can couple to Gα12/13.[6] There is some evidence to suggest potential species-specific differences in coupling to Gαi/o, although this is not definitively established for PAR2 in a direct comparative context.[7]
Signaling Pathway Diagram
Caption: Canonical PAR2 signaling pathway initiated by PAR-2 (1-6) peptide activation.
Experimental Protocols
A key method for quantifying PAR2 activation is the measurement of intracellular calcium mobilization.
Calcium Mobilization Assay Protocol:
-
Cell Culture:
-
Culture cells endogenously expressing or transfected with human or murine PAR2 in a 96-well, black-walled, clear-bottom plate until confluent.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffered salt solution containing a mild detergent like Pluronic F-127 to aid in dye solubilization.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Agonist Preparation:
-
Prepare serial dilutions of the PAR-2 (1-6) peptides (SLIGKV-NH₂ and SLIGRL-NH₂) in the buffered salt solution.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the agonist solutions into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence intensity is used to determine the response to each agonist concentration.
-
Plot the concentration-response curves and calculate the EC50 values using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for a typical calcium mobilization assay to assess PAR2 activation.
Alternatives to PAR-2 (1-6) Peptides
While PAR-2 (1-6) peptides are invaluable tools, their inherent limitations, such as metabolic instability, have driven the development of alternative PAR2 modulators.
| Compound | Type | Potency (Human PAR2) | Key Features |
| 2-furoyl-LIGRLO-NH₂ | Modified Peptide Agonist | EC50 ~0.2 µM (Ca²⁺ release) | Significantly more potent than native peptides.[8] |
| GB110 | Non-peptide Agonist | EC50 ~0.24 µM (Ca²⁺ release) | Orally active, non-peptidic.[8] |
| GB88 | Non-peptide Antagonist | IC50 ~2 µM (inhibits Ca²⁺ release) | Orally active, selective PAR2 antagonist. |
| C391 | Peptidomimetic Antagonist | - | Effective in limiting allergen-induced asthma indicators in mouse models. |
| MEDI0618 | Monoclonal Antibody | IC50 = 108-435 pM | Potent inhibitor of matriptase-induced calcium signaling.[3] |
Conclusion
The choice of PAR-2 (1-6) peptide for research is critical and should be informed by the species of the PAR2 receptor being investigated. Notably, the murine peptide SLIGRL-NH₂ demonstrates greater potency on human PAR2 than the endogenous human peptide SLIGKV-NH₂. This highlights the importance of careful consideration when extrapolating data from murine models to human physiology. The primary signaling pathway via Gαq and subsequent calcium mobilization appears to be conserved between the two species. For studies requiring greater stability or in vivo application, a range of modified peptides, non-peptide agonists and antagonists, and monoclonal antibodies offer viable alternatives with distinct pharmacological profiles. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific experimental needs in the exploration of PAR2 biology.
References
- 1. researchgate.net [researchgate.net]
- 2. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the mechanisms of G protein: effector coupling by the human and mouse prostacyclin receptors. Identification of critical species-dependent differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAR1 and PAR2 couple to overlapping and distinct sets of G proteins and linked signaling pathways to differentially regulate cell physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
In Vitro Validation of PAR-2 (1-6) (human) Induced Cytokine Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytokine profile induced by the human Protease-Activated Receptor-2 (PAR-2) activating peptide, PAR-2 (1-6) (human) (SLIGKV-NH₂), with other key PAR-2 agonists. The information is compiled from various studies to assist researchers in selecting the appropriate tools for their investigations into PAR-2 signaling and its role in inflammation and other physiological processes.
Introduction to PAR-2 and Cytokine Release
Protease-Activated Receptor-2 (PAR-2) is a G protein-coupled receptor that plays a crucial role in inflammation.[1] Its activation, typically by serine proteases like trypsin, leads to the cleavage of its N-terminal domain, exposing a tethered ligand that self-activates the receptor.[2] Synthetic peptides that mimic this tethered ligand, such as PAR-2 (1-6) (human) (SLIGKV-NH₂), can also activate the receptor and trigger downstream signaling cascades.[3][4]
Upon activation, PAR-2 initiates intracellular signaling, primarily through the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1] This signaling cascade culminates in the production and release of a variety of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1] Understanding the specific cytokine signature induced by different PAR-2 agonists is vital for dissecting their precise biological roles and for the development of targeted therapeutics.
Comparative Analysis of PAR-2 Agonist-Induced Cytokine Release
Table 1: Cytokine Release Induced by PAR-2 (1-6) (human) (SLIGKV-NH₂) in Human Bronchial Fibroblasts
| Cytokine | Agonist | Concentration | Result | Cell Line | Reference |
| IL-8 | SLIGKV-NH₂ | Not specified | Upregulation of mRNA | Human Primary Bronchial Fibroblasts | [5] |
| G-CSF | SLIGKV-NH₂ | Not specified | Upregulation of mRNA | Human Primary Bronchial Fibroblasts | [5] |
| IL-8 | Trypsin | Dose-dependent | Increased protein release | Human Primary Bronchial Fibroblasts | [5] |
| G-CSF | Trypsin | Dose-dependent | Increased protein release | Human Primary Bronchial Fibroblasts | [5] |
Note: In this study, while SLIGKV-NH₂ upregulated mRNA levels of IL-8 and G-CSF, significant protein release was not detected. In contrast, the natural PAR-2 activator, trypsin, did induce the release of these cytokines.
Table 2: Cytokine Release Induced by a Generic PAR-2 Activating Peptide in Human Respiratory Epithelial Cells
| Cytokine | Agonist Concentration | A549 Cells (pg/mL) | BEAS-2B Cells (pg/mL) | Reference |
| IL-6 | 400 µM | ~1500 | ~2500 | [6] |
| IL-8 | 400 µM | ~4000 | ~1500 | [6] |
Note: This study used a PAR-2 activating peptide and demonstrated a rank order of potency for cytokine induction as PAR-2 > PAR-4 > PAR-1 activating peptides.[6]
Table 3: Cytokine Release Induced by SLIGRL-NH₂ in LPS-Stimulated Murine Macrophages
| Cytokine | Treatment | Concentration | Cytokine Level (pg/mL) | Reference |
| IL-1β | LPS + SLIGRL-NH₂ | 100 ng/mL + 30 µM | ~150 | [7] |
| IL-6 | LPS + SLIGRL-NH₂ | 100 ng/mL + 30 µM | ~12000 | [7] |
| MCP-1 | LPS + SLIGRL-NH₂ | 100 ng/mL + 30 µM | ~1500 | [7] |
| TNF-α | LPS + SLIGRL-NH₂ | 100 ng/mL + 30 µM | ~4000 | [7] |
| IL-10 | LPS + SLIGRL-NH₂ | 100 ng/mL + 30 µM | ~150 | [7] |
Table 4: Pro-inflammatory and Pro-fibrotic Factor Release Induced by 2-furoyl-LIGRLO-NH₂ (2F) in Human Kidney Tubular Epithelial Cells (HTEC)
| Factor | 2F Concentration (µM) | Secretion (pg/mL or relative density) | Reference |
| TNF | 1 | ~150 | [8] |
| CSF2 | 1 | ~100 | [8] |
| MMP-9 | 1 | ~1500 | [8] |
| PAI-1 | 1 | ~1200 | [8] |
| CTGF | 4 | Increased (Western blot) | [8] |
Note: The secretion of these factors was shown to be concentration-dependent and was blocked by the selective PAR-2 antagonist I-191.[8]
Table 5: Relative Potency of PAR-2 Agonists in Inducing Calcium Mobilization (Upstream of Cytokine Release)
| Agonist | Relative Potency (vs. SLIGKV-OH) | Reference |
| 2-furoyl-LIGRL-NH₂ | ~100x more potent | [9] |
| SLIGRL-NH₂ | More potent | [3] |
| SLIGKV-NH₂ | Less potent than SLIGRL-NH₂ | [3] |
Note: Calcium mobilization is a key upstream event in the PAR-2 signaling pathway that leads to cytokine release. The potency in inducing calcium signaling often correlates with the potency in eliciting downstream effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by PAR-2 and a general workflow for in vitro validation of cytokine profiles.
Experimental Protocols
Cell Culture and Stimulation
Human cell lines such as A549 (lung carcinoma), BEAS-2B (bronchial epithelium), HUVEC (human umbilical vein endothelial cells), or primary cells like human bronchial fibroblasts are commonly used.[5][6] Cells are typically cultured to confluence in appropriate media. Before stimulation, cells are often serum-starved for a period (e.g., 24 hours) to reduce basal activation levels. Subsequently, cells are treated with varying concentrations of PAR-2 agonists (e.g., SLIGKV-NH₂, SLIGRL-NH₂, 2-furoyl-LIGRLO-NH₂) for a specified duration (e.g., 6, 12, or 24 hours).
Cytokine Measurement
Following stimulation, the cell culture supernatant is collected. The concentration of secreted cytokines (e.g., IL-6, IL-8, TNF-α) is quantified using standard immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays. These assays provide sensitive and specific measurement of individual or multiple cytokines in a single sample.
Conclusion
The in vitro activation of PAR-2 by its agonists, including the human-derived peptide SLIGKV-NH₂, consistently leads to the production of a pro-inflammatory cytokine profile. While the exact composition and magnitude of this profile can vary depending on the specific agonist, cell type, and experimental conditions, the induction of key cytokines like IL-6 and IL-8 is a common feature. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at understanding the nuanced roles of different PAR-2 activators in health and disease. Further head-to-head comparative studies will be invaluable in elucidating the subtle differences in the signaling and functional outcomes elicited by various PAR-2 agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. Proteinase-activated receptor 2 (PAR2)-activating peptides: Identification of a receptor distinct from PAR2 that regulates intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteinase-activated receptor2 agonists upregulate granulocyte colony-stimulating factor, IL-8, and VCAM-1 expression in human bronchial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PAR-2 (1-6) (human) and Endogenous PAR2 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic peptide activator PAR-2 (1-6) (human) and endogenous activators of Protease-Activated Receptor 2 (PAR2). PAR2 is a G protein-coupled receptor (GPCR) that plays a critical role in a multitude of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Understanding the nuances between its synthetic and natural activators is crucial for designing targeted therapeutic interventions.
Mechanism of Activation: A Tale of Two Ligands
Protease-Activated Receptors are unique in their activation mechanism.[3]
Endogenous Activation: Endogenous serine proteases, such as trypsin and mast cell tryptase, activate PAR2 through proteolytic cleavage of its extracellular N-terminus.[4][5] This cleavage unmasks a new N-terminal sequence, which then acts as a "tethered ligand," binding to the receptor's extracellular loop 2 to initiate intracellular signaling.[5] For human PAR2, this tethered ligand sequence is SLIGKV.[4][6]
Synthetic Activation: The synthetic hexapeptide PAR-2 (1-6) (human), with the sequence H-Ser-Leu-Ile-Gly-Lys-Val-OH (SLIGKV), mimics this endogenous tethered ligand.[3][7][8] It can directly bind to and activate PAR2 without the need for proteolytic cleavage, making it a valuable tool for studying PAR2 function in a controlled manner.[3][5]
Comparative Data of PAR2 Activators
The following table summarizes the key characteristics and performance of PAR-2 (1-6) (human) and major endogenous activators.
| Feature | PAR-2 (1-6) (human) (SLIGKV) | Trypsin | Mast Cell Tryptase | Other Endogenous Proteases (e.g., Kallikreins, Cathepsin S) |
| Type | Synthetic Peptide Agonist | Endogenous Serine Protease | Endogenous Serine Protease | Endogenous Proteases |
| Mechanism | Direct binding, mimics tethered ligand | Proteolytic cleavage at Arg36↓Ser37, exposing tethered ligand (SLIGKV)[4] | Proteolytic cleavage, exposing tethered ligand | Can cleave PAR2 at canonical or alternative sites, leading to biased signaling[4][9] |
| Potency | Micromolar (µM) range for activation[6][10] | Nanomolar (nM) range for activation[11] | Generally less potent than trypsin; activity can be influenced by receptor glycosylation[12][13] | Varies depending on the specific protease and cellular context |
| Signaling | Activates canonical PAR2 signaling pathways (e.g., Gαq-mediated Ca2+ release, ERK1/2 phosphorylation)[4][14] | Activates multiple G protein-dependent and β-arrestin pathways, including Gαq, Gαs, Gα12/13[4] | Induces calcium signaling and proliferation[5] | Can exhibit "biased agonism," preferentially activating certain pathways over others (e.g., Cathepsin S activates Gαs but not Gαq)[4][9] |
| Key Cellular Responses | Pro-inflammatory responses, cytokine release (IL-6, IL-8), Ca2+ mobilization[4][5] | Pro-inflammatory signaling, vasodilation, fibroblast proliferation, pain, and hyperalgesia[5][9] | Inflammation, histamine release, Ca2+ signaling, eosinophil activation[4][5] | Diverse responses including inflammation, pain, and tissue remodeling, depending on the signaling bias[9] |
PAR2 Signaling Pathways
Upon activation, PAR2 initiates multiple downstream signaling cascades. The primary pathway involves coupling to Gαq, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). PAR2 can also couple to other G proteins and recruit β-arrestins, which can mediate G protein-independent signaling and receptor internalization, often leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[4][15]
Caption: General PAR2 signaling pathways initiated by activators.
The Concept of Biased Agonism
A critical distinction between endogenous activators is the phenomenon of "biased agonism."[1][16] Different proteases can cleave the N-terminus of PAR2 at distinct sites, exposing different tethered ligands or inducing unique receptor conformations. This can lead to the preferential activation of specific downstream signaling pathways. For example, trypsin is considered a canonical activator that engages multiple signaling pathways, whereas Cathepsin S is a biased agonist that stimulates Gαs-mediated cAMP formation without engaging Gαq-dependent Ca2+ signaling or β-arrestin recruitment.[4][9] This signaling diversity complicates the physiological roles of PAR2 and is a key consideration for drug development. Synthetic ligands have also been developed to be biased agonists, serving as valuable tools to dissect these pathways.[1][16]
Caption: Biased agonism at the PAR2 receptor.
Experimental Protocols
Key Experiment: Intracellular Calcium Flux Assay
This assay is a standard method to quantify the activation of PAR2, which primarily signals through the Gαq pathway, leading to a measurable increase in intracellular calcium concentration.
Objective: To measure the potency (EC50) of PAR2 activators by monitoring changes in intracellular calcium levels in PAR2-expressing cells.
Materials:
-
PAR2-expressing cell line (e.g., HEK293 or KNRK cells transfected with human PAR2).[11]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
PAR-2 (1-6) (human) and endogenous protease activators.
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.[14]
Methodology:
-
Cell Culture: Plate PAR2-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C, according to the dye manufacturer's protocol. This allows the dye to enter the cells.
-
Washing: Gently wash the cells two to three times with assay buffer to remove excess extracellular dye.
-
Baseline Measurement: Place the plate in the fluorometric reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Addition: The instrument automatically injects varying concentrations of the PAR2 activator (e.g., serial dilutions of SLIGKV or trypsin) into each well.
-
Data Acquisition: Immediately after agonist addition, continuously record the fluorescence intensity over time (e.g., for 1-3 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Caption: Workflow for a PAR2 calcium flux assay.
Conclusion
The synthetic peptide PAR-2 (1-6) (human) serves as an indispensable tool for researchers, providing a specific and direct means of activating PAR2 without the complexities of enzymatic cleavage. It is ideal for standardized assays and for elucidating the canonical signaling pathways of the receptor.
In contrast, endogenous activators like trypsin and tryptase represent the physiological mechanism of PAR2 activation. The growing understanding of biased agonism, where different endogenous proteases can elicit distinct signaling profiles and cellular outcomes, reveals a sophisticated layer of regulation. This diversity underscores the challenge in developing PAR2-targeted therapies, as a simple antagonist might block desired homeostatic functions while an agonist could have unforeseen effects due to pathway-specific activation. Future research and drug development must therefore consider the specific proteases and biased signaling pathways relevant to the pathological context of interest.
References
- 1. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 5. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 6. portlandpress.com [portlandpress.com]
- 7. PAR-2 (1-6) (human), Protease-Activated Receptor-2, PAR-2 Agonist peptide [novoprolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteinase-activated receptor 2 (PAR2)-activating peptides: Identification of a receptor distinct from PAR2 that regulates intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of PAR-2 in Neuroimmune Communication and Itch - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Glycosylation and the activation of proteinase-activated receptor 2 (PAR2) by human mast cell tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PAR2 signal peptide prevents premature receptor cleavage and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Selectivity of Human PAR2 Activating Peptide (1-6)
This guide provides a detailed comparison of the functional selectivity of the human Protease-Activated Receptor 2 (PAR2) activating peptide (1-6), corresponding to the tethered ligand sequence SLIGKV. The performance of this peptide is contrasted with other known PAR2 agonists, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in pharmacology and drug development.
Comparative Analysis of PAR2 Agonist Activity
The functional selectivity of a PAR2 agonist is determined by its ability to preferentially activate one downstream signaling pathway over another. The primary pathways considered here are the Gαq-mediated calcium mobilization and the β-arrestin-mediated signaling cascade. Experimental data reveals that while both the PAR2 (1-6) peptide (SLIGKV-NH2) and the more potent synthetic agonist 2-furoyl-LIGRLO-NH2 (2-fLI) activate these pathways, they do so with differing potencies and efficacies.
Data from assays measuring intracellular calcium mobilization (a marker for Gαq activation) and β-arrestin recruitment demonstrate this biased agonism. The following table summarizes the potency (EC50) and efficacy (Emax) of these agonists from studies using HEK293 cells engineered to express human PAR2.
| Agonist | Assay | EC50 (nM) | Emax (% of 2-fLI) |
| PAR2 (1-6) (SLIGKV-NH2) | Intracellular Ca2+ Mobilization | 200 - 500 | ~100% |
| β-Arrestin 2 Recruitment | 1,800 - 5,000 | ~60-80% | |
| 2-furoyl-LIGRLO-NH2 (2-fLI) | Intracellular Ca2+ Mobilization | 5 - 20 | 100% (Reference) |
| β-Arrestin 2 Recruitment | 100 - 300 | 100% (Reference) | |
| Trypsin (Endogenous Activator) | Intracellular Ca2+ Mobilization | 1 - 10 | ~100% |
| β-Arrestin 2 Recruitment | 1 - 10 | ~100% |
Note: EC50 and Emax values are approximate and can vary based on the specific cell line, receptor expression level, and assay conditions.
The data indicates that the PAR2 (1-6) peptide is a full agonist for Gαq-mediated calcium signaling but acts as a partial agonist for β-arrestin recruitment, with significantly lower potency for the latter. This profile suggests a bias towards the Gαq signaling pathway compared to the more balanced or β-arrestin-biased profile of other agonists like 2-fLI.
PAR2 Signaling Pathways
Activation of PAR2 by an agonist like PAR2 (1-6) initiates distinct intracellular signaling cascades. The diagram below illustrates the two primary pathways discussed. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of either G-protein-dependent pathways (left) or G-protein-independent, β-arrestin-mediated pathways (right).
Caption: PAR2 signaling diverges into G-protein and β-arrestin pathways.
Experimental Protocols
The assessment of functional selectivity relies on robust and reproducible assays. Below are the detailed methodologies for the key experiments used to generate the comparative data.
This assay quantifies the activation of the Gαq/Phospholipase C (PLC) pathway.
-
Cell Line: HEK293 cells stably expressing human PAR2.
-
Seeding: Cells are seeded into black, clear-bottom 96-well microplates at a density of 40,000-60,000 cells per well and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Measurement: The plate is placed into a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken for 10-20 seconds.
-
Agonist Addition: The instrument automatically adds varying concentrations of the PAR2 agonist (e.g., PAR2 (1-6) peptide) to the wells.
-
Data Acquisition: Fluorescence intensity is measured immediately and continuously for 2-3 minutes. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Analysis: The peak fluorescence response is normalized to the maximum response elicited by a reference agonist (e.g., 2-fLI or ionomycin) and plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.
This assay measures the recruitment of β-arrestin to the activated PAR2 receptor, a key step in G-protein-independent signaling and receptor desensitization.
-
Technology: Bioluminescence Resonance Energy Transfer (BRET) is a common method.
-
Cell Line: HEK293 cells co-transfected to express PAR2 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., YFP or GFP2).
-
Procedure:
-
Transfected cells are seeded in white, 96-well microplates.
-
After 24-48 hours, the culture medium is replaced with assay buffer.
-
The luciferase substrate (e.g., coelenterazine h) is added to each well.
-
A baseline BRET ratio is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths simultaneously.
-
Agonists at various concentrations are added, and measurements are taken for 15-30 minutes.
-
-
Analysis: The BRET ratio (Acceptor Emission / Donor Emission) increases as the agonist induces the proximity of β-arrestin-YFP to PAR2-Rluc. The net BRET signal is plotted against agonist concentration to calculate EC50 and Emax.
Experimental Workflow for Assessing Functional Selectivity
The logical flow for evaluating the biased agonism of a compound like PAR2 (1-6) involves a series of parallel experiments and comparative analysis.
Caption: Workflow for determining the functional selectivity of PAR2 agonists.
Control Experiments for PAR-2 (Human) Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of positive and negative controls for cellular assays involving the human Protease-Activated Receptor 2 (PAR-2). It includes supporting experimental data, detailed protocols for key assays, and visualizations of signaling pathways and experimental workflows to aid in the design and interpretation of your research.
PAR-2 Signaling Overview
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammation, pain, and various cancers.[1][2] Unlike typical GPCRs, PAR-2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand (SLIGKV in humans) that binds to and activates the receptor, initiating downstream signaling cascades.
Key signaling events following PAR-2 activation include the coupling to Gαq/11, Gα12/13, and Gαi/o proteins. Activation of Gαq/11 leads to the stimulation of phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates RhoA, influencing cytoskeletal rearrangements. PAR-2 can also signal through β-arrestin, which can mediate G protein-independent signaling and receptor internalization. A common downstream consequence of these pathways is the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which regulate a multitude of cellular processes including proliferation and inflammation.
References
Safety Operating Guide
Proper Disposal and Handling of PAR-2 (1-6) (human)
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive compounds like PAR-2 (1-6) (human) are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for PAR-2 (1-6), including essential safety information, operational plans, and detailed experimental protocols.
Quantitative Data
The following table summarizes the key quantitative data for PAR-2 (1-6) (human), a synthetic peptide agonist of Protease-Activated Receptor 2.
| Property | Value | Reference Documents |
| Molecular Formula | C29H55N9O8 | --INVALID-LINK-- |
| CAS Number | 190383-13-2 | --INVALID-LINK--[1] |
| Solubility in Water | 5.00 g/l at 25°C | --INVALID-LINK--[1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | --INVALID-LINK--[2] |
Disposal Procedures
Proper disposal of PAR-2 (1-6) is crucial to prevent environmental contamination and potential biological effects. The recommended procedure involves chemical inactivation followed by disposal as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect all waste materials contaminated with PAR-2 (1-6), including unused solutions, cell culture media, and contaminated labware (e.g., pipette tips, tubes), in a designated and clearly labeled, leak-proof hazardous waste container.
-
-
Chemical Inactivation:
-
For liquid waste, chemical degradation is the primary method to render the peptide biologically inactive.
-
Option A: Sodium Hypochlorite (Bleach) Inactivation:
-
Add a sufficient volume of fresh 10% sodium hypochlorite solution (household bleach) to the liquid waste to achieve a final concentration of at least 1:10 (one part bleach to nine parts waste).
-
Gently mix the solution and allow a minimum contact time of 30 minutes to ensure complete inactivation of the peptide.[3]
-
-
Option B: Alkaline Detergent Inactivation:
-
Alternatively, add a 1% (v/v) solution of a formulated alkaline detergent to the liquid waste.
-
Ensure thorough mixing and a contact time of at least 30 minutes.[3]
-
-
For solid waste, immerse the contaminated materials in a 10% bleach solution or a 1% alkaline detergent solution, ensuring all surfaces are in contact with the inactivating agent for a minimum of 30 minutes.[3]
-
-
Final Disposal:
-
After inactivation, the treated waste should be disposed of through a licensed waste disposal company.[4]
-
Follow all local, state, and federal regulations for the disposal of chemical and biohazardous waste.
-
Never dispose of untreated PAR-2 (1-6) waste down the drain or in the regular trash.
-
Experimental Protocols
Below is a detailed methodology for a key experiment involving the activation of PAR-2 in an in vivo model.
Protocol: In Vivo Activation of PAR-2 in Mice
This protocol is adapted from a study investigating the effects of PAR-2 activation on colonic paracellular permeability.[4]
-
Animal Model:
-
Swiss 3T3 mice are used for the experiment.
-
-
Reagent Preparation:
-
Prepare a solution of the PAR-2 activating peptide SLIGRL (a PAR-2 agonist) in saline.
-
Prepare a control solution of the inactive reverse peptide LRGILS in saline.
-
Prepare a saline-only vehicle control.
-
-
Administration:
-
Administer 50 µl of the prepared solutions (SLIGRL, LRGILS, or saline) intracolonically to the mice.
-
Dosages of SLIGRL can be varied (e.g., 5 µg or 100 µg per mouse) to assess dose-dependent effects.[4]
-
-
Time Point for Analysis:
-
The peak inflammatory response and increase in paracellular permeability following PAR-2 activation with SLIGRL have been observed at 4 hours post-administration. Therefore, this time point is chosen for sample collection and analysis.[4]
-
-
Outcome Measures:
-
At the 4-hour time point, tissues can be collected to assess various endpoints, such as:
-
Changes in paracellular permeability.
-
Inflammatory markers.
-
Activation of downstream signaling pathways.
-
-
Signaling Pathway
The activation of PAR-2 by its agonist, PAR-2 (1-6), triggers a cascade of intracellular signaling events. The diagram below illustrates the primary signaling pathway initiated by PAR-2 activation.
Caption: PAR-2 signaling pathway initiated by agonist binding.
References
Essential Safety and Handling Protocols for PAR-2 (1-6) (human)
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of peptides such as PAR-2 (1-6) (human) is paramount for both personal safety and experimental integrity. While PAR-2 (1-6) amide (human) trifluoroacetate salt is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
When handling PAR-2 (1-6), the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is recommended:
-
Lab Coat: A standard lab coat should be worn to protect street clothes from contamination.
-
Gloves: Nitrile gloves are recommended to prevent skin contact.[2] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating the skin.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect the eyes from any potential splashes or aerosols.[3][4]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required.[1][3] However, in cases of insufficient ventilation, or when handling the lyophilized powder which can be volatile, a suitable respiratory protective device should be used.[1][5]
Handling and Storage Procedures
Proper handling and storage are critical for maintaining the integrity of the peptide and ensuring a safe laboratory environment.
-
Ventilation: Always handle peptides in a well-ventilated area.[5][6]
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3][4][6] Wash hands thoroughly after handling the peptide, even if gloves were worn.[1][3]
-
Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or colder.[2][5] For short-term storage, it can be kept at 4°C.[5]
-
Reconstituted Peptide: Once reconstituted, it is recommended to aliquot the peptide solution to avoid repeated freeze-thaw cycles.[2][5] These aliquots can be stored at -20°C for several months or at -80°C for up to a year.[5] For short-term use, the solution can be kept at 4°C for 1-2 weeks.[5]
-
First Aid and Spill Response
In the event of exposure or a spill, immediate and appropriate action is necessary.
-
After Inhalation: Move the individual to fresh air. If they experience any complaints, consult a doctor.[1]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water and rinse thoroughly.[1]
-
After Eye Contact: Rinse the opened eye for several minutes under running water.[1]
-
After Swallowing: If symptoms persist, seek medical advice.[1]
-
Spill Response: In case of a spill, contain the material promptly using absorbent materials.[2] The area should then be disinfected.[2] Dispose of the waste in accordance with local regulations.[2]
Disposal Plan
All waste materials should be handled and disposed of according to institutional and local regulations for chemical and biological waste.[2] Contaminated sharps, such as needles or broken glass, must be disposed of in puncture-resistant containers.[2]
Quantitative Safety Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 190383-13-2 | [1] |
| Classification (EC No 1272/2008) | Void (Not Classified as Hazardous) | [1] |
| Signal Word | Void | [1] |
| Hazard Statements | Void | [1] |
| Primary Irritant Effect (Skin) | No irritant effect | [1] |
| Primary Irritant Effect (Eye) | No irritating effect | [1] |
| Sensitization | No sensitizing effects known | [1] |
| Long-term Storage (Lyophilized) | ≤ -20°C | [2][5] |
| Short-term Storage (In Solution) | 4°C for 1-2 weeks | [5] |
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of PAR-2 (1-6).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
